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  • Product: (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol
  • CAS: 1289585-09-6

Core Science & Biosynthesis

Foundational

(S)-1-Pyrazin-2-yl-pyrrolidin-3-ol CAS 1289585-09-6 properties

The following technical guide details the properties, synthesis, and medicinal chemistry applications of (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol (CAS 1289585-09-6). This document is structured for researchers requiring actio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol (CAS 1289585-09-6). This document is structured for researchers requiring actionable data on this chiral building block.

High-Value Chiral Scaffold for Medicinal Chemistry & Fragment-Based Drug Discovery

Executive Summary

(S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol is a bifunctional heterocyclic building block characterized by a rigid pyrazine core coupled to a chiral pyrrolidine ring. In modern drug discovery, this scaffold serves as a critical "sp³-rich" fragment, offering a balance between aromatic flatness (for π-stacking) and stereochemical complexity (for specific binding vectors).

Its primary utility lies in Kinase Inhibition (targeting the ATP hinge region via the pyrazine nitrogen) and GPCR Ligand Design , where the hydroxyl group provides a handle for further functionalization or hydrogen bonding.

Chemical Identity & Physicochemical Properties

This compound combines a hydrogen-bond accepting heteroaromatic system with a polar, chiral aliphatic ring. The properties below highlight its suitability as a "Lead-Like" fragment with favorable solubility and metabolic profiles.

Nomenclature & Identification
ParameterDetail
IUPAC Name (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol
CAS Number 1289585-09-6
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
SMILES O[C@@H]1CCN(C2=NC=CN=C2)C1
Chirality S-Enantiomer (defined by C3 of pyrrolidine)
Physicochemical Profile (Calculated/Experimental)
PropertyValueContext for Drug Design
cLogP ~0.2 – 0.5Highly hydrophilic; ideal for lowering lipophilicity in greasy leads.
TPSA ~45-50 ŲExcellent membrane permeability; <140 Ų rule compliant.
H-Bond Donors 1 (OH)Critical for specific interactions (e.g., Ser/Thr residues).
H-Bond Acceptors 3 (Pyrazine Ns + OH)Facilitates water solubility and target engagement.
pKa (Conj. Acid) ~2.0 (Pyrazine)Weakly basic; neutral at physiological pH (7.4).
Solubility High (DMSO, MeOH, Water)Facilitates easy formulation and biological assay dosing.

Synthetic Methodology

The synthesis of CAS 1289585-09-6 is typically achieved via a Nucleophilic Aromatic Substitution (SₙAr) . This route is preferred over Buchwald-Hartwig coupling due to the electron-deficient nature of the pyrazine ring, which activates the 2-position for direct displacement.

Core Reaction Protocol

Reaction: Displacement of 2-chloropyrazine by (S)-3-pyrrolidinol.

Synthesis SM1 2-Chloropyrazine (Electrophile) Conditions Base: K2CO3 or DIPEA Solvent: DMSO or NMP Temp: 80-100°C SM1->Conditions SM2 (S)-3-Pyrrolidinol (Nucleophile) SM2->Conditions Product (S)-1-(Pyrazin-2-yl) pyrrolidin-3-ol Conditions->Product SnAr Mechanism (Addition-Elimination)

Figure 1: Synthetic workflow for the preparation of (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol.

Detailed Experimental Procedure
  • Reagents:

    • 2-Chloropyrazine (1.0 equiv)

    • (S)-3-Hydroxypyrrolidine (1.1 equiv)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv) or DIPEA (2.5 equiv)

    • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).

  • Execution:

    • Dissolve 2-chloropyrazine in DMSO (5 vol).

    • Add K₂CO₃ and (S)-3-hydroxypyrrolidine.

    • Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for disappearance of chloride.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (EtOAc) or DCM/iPrOH (3:1) if the product is highly polar.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash Column Chromatography (SiO₂).

    • Eluent: DCM:MeOH (95:5 to 90:10). The product is polar; MeOH is required.

Structural Characterization & QC

Validating the identity and purity of this compound requires verifying both the connectivity and the enantiomeric excess (ee).

Spectroscopic Signatures
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyrazine Protons: Distinct aromatic signals. ~8.0 ppm (d, 1H), ~7.9 ppm (d, 1H), ~7.7 ppm (dd, 1H).

    • Pyrrolidine Ring: Multiplets at 3.4–3.6 ppm (N-CH₂), 1.9–2.1 ppm (C-CH₂-C).

    • Chiral Center: Methine proton (CH-OH) at ~4.4 ppm.

  • Mass Spectrometry (ESI):

    • [M+H]⁺: Observed at m/z 166.1.

Chiral Purity Analysis

Since the (S)-enantiomer is the active specification, chiral HPLC is mandatory to ensure no racemization occurred during synthesis (though SₙAr is generally stereoconservative).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (80:20) + 0.1% Diethylamine.

  • Requirement: >98% ee for medicinal chemistry applications.

Applications in Drug Discovery

This scaffold acts as a "privileged structure" in two specific domains:

A. Kinase Inhibitor Design (The "Hinge Binder")

The pyrazine nitrogen atoms serve as excellent hydrogen bond acceptors. When linked to the pyrrolidine, the scaffold can orient into the ATP-binding pocket of kinases (e.g., JAK, BTK, MAPK).

  • Mechanism: The pyrazine N4 interacts with the backbone NH of the kinase hinge region.

  • Vector: The pyrrolidine ring projects the 3-OH group towards the solvent front or ribose binding pocket, allowing for solubilizing modifications.

B. Fragment-Based Drug Discovery (FBDD)

The compound is an ideal "fragment" due to its low molecular weight (<200 Da) and high solubility.

  • Growth Strategy: The 3-OH group can be converted to a mesylate and displaced by amines, ethers, or aryl groups to "grow" the fragment into a lead compound with nanomolar affinity.

Applications cluster_0 Medicinal Chemistry Utility Scaffold (S)-1-(Pyrazin-2-yl) pyrrolidin-3-ol Kinase Kinase Hinge Binding (Pyrazine N-acceptor) Scaffold->Kinase Solubility ADME Optimization (Low LogP, High TPSA) Scaffold->Solubility Vector 3D-Vector Control (Chiral Pyrrolidine) Scaffold->Vector

Figure 2: Strategic utility of the scaffold in medicinal chemistry campaigns.

Handling & Safety Information

While specific toxicological data for this CAS is limited, it should be handled according to protocols for functionalized pyrazines .

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires tight sealing.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong acids.

References

  • Synthesis of Pyrrolidine Derivatives: Journal of Medicinal Chemistry, "Optimization of Pyrazine-Based Kinase Inhibitors," Vol. 55, Issue 2, 2012.

  • SₙAr Reaction Mechanisms: March's Advanced Organic Chemistry, 8th Edition.
  • Chiral Analysis:Journal of Chromatography A, "Separation of Pyrrolidine Enantiomers on Polysaccharide Phases."
  • PubChem Compound Summary: (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol.

  • Safety Data: Sigma-Aldrich/Merck SDS for "1-(Pyrazin-2-yl)piperazine analogues" (used as proxy for safety handling).

Exploratory

The Strategic Application of (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol in Medicinal Chemistry: Structural Insights and Synthetic Workflows

Executive Summary In contemporary drug discovery, the strategic rigidification of flexible pharmacophores and the modulation of basicity are paramount for developing orally bioavailable and target-selective therapeutics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic rigidification of flexible pharmacophores and the modulation of basicity are paramount for developing orally bioavailable and target-selective therapeutics. (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol (CAS: 1289585-09-6) has emerged as a privileged chiral building block that elegantly addresses both challenges. By coupling a conformationally restricted pyrrolidine ring with an electron-deficient pyrazine moiety, this scaffold provides a highly controlled 3D vector for hydrogen bonding while mitigating the off-target liabilities typically associated with highly basic aliphatic amines.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the causality behind its physicochemical properties, explore the mechanistic rationale of its synthesis via Nucleophilic Aromatic Substitution (SNAr), and detail self-validating experimental protocols for its integration into drug development pipelines.

Physicochemical & Structural Profiling

To effectively utilize a building block in structure-based drug design (SBDD), one must first understand its quantitative parameters. The table below summarizes the core structural and physicochemical data of the compound.

PropertyValue
IUPAC Name (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol
CAS Registry Number [1]
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
Isomeric SMILES O[C@@H]1CN(CC1)c2cnccn2
Topological Polar Surface Area (TPSA) ~49.3 Ų
Hydrogen Bond Donors (HBD) 1 (Hydroxyl group)
Hydrogen Bond Acceptors (HBA) 4 (Pyrazine nitrogens, pyrrolidine nitrogen, hydroxyl oxygen)

Mechanistic Insights: The Pyrazine-Pyrrolidine Pharmacophore

The architectural brilliance of (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol lies in the synergistic interaction between its two primary ring systems.

Basicity Modulation (The Causality of Pyrazine): A standard aliphatic pyrrolidine possesses a pKa of approximately 10.4, meaning it is heavily protonated at physiological pH. This high basicity often leads to poor membrane permeability and severe off-target liabilities, such as hERG channel blockade (cardiotoxicity) or phospholipidosis. By directly attaching the pyrrolidine nitrogen to the C2 position of a pyrazine ring, the nitrogen's lone pair delocalizes into the electron-deficient aromatic system. This drastically lowers the basicity of the amine (pKa drops to ~3–4), rendering the molecule neutral at physiological pH, thereby enhancing passive permeability and safety profiles.

Stereospecific Vectoring (The Causality of the (S)-Hydroxyl): The (S)-configured hydroxyl group at the C3 position serves a dual purpose. First, it acts as a precise, stereospecific hydrogen-bond donor/acceptor, often utilized to interact with the hinge region of kinases or the transmembrane domains of GPCRs. Second, it provides a synthetic handle for late-stage functionalization, such as Mitsunobu inversions or O-alkylation.

Pharmacophore Pyrazine Pyrazine Ring (Electron Deficient HBA) Pyrrolidine Pyrrolidine Core (Conformational Restraint) Pyrazine->Pyrrolidine N-Aryl Bond (Delocalizes Lone Pair, Lowers pKa) Hydroxyl (S)-Hydroxyl Group (Stereospecific HBD/HBA) Pyrrolidine->Hydroxyl C3 Position (Rigid 3D Vector)

Fig 1: Pharmacophore features and functional causality of (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol.

Synthetic Methodologies: The SNAr Workflow

While Buchwald-Hartwig cross-coupling is a standard method for C-N bond formation, the synthesis of this specific compound does not require expensive palladium catalysts or complex ligands. Because pyrazine is highly electron-deficient (especially when halogenated), it readily undergoes [2].

As demonstrated in recent green chemistry optimizations, the SNAr of heteroaryl chlorides with amines can be significantly accelerated in polar solvents like water or DMSO without transition metals [3]. The reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer complex before the expulsion of the chloride leaving group.

Step-by-Step Methodology: Transition-Metal-Free SNAr

Objective: Synthesize (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol with high atom economy and retained enantiomeric purity.

Causality of Experimental Choices: Water is selected as the solvent because the "on-water" hydrophobic effect drives the organic reactants together, accelerating the reaction rate of SNAr for heteroaryl chlorides [3]. Potassium carbonate (K₂CO₃) is chosen as a mild base to scavenge the HCl byproduct; it is strong enough to neutralize the reaction but mild enough to prevent unwanted side reactions (e.g., elimination or degradation of the heterocycle).

Protocol:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrazine (10.0 mmol, 1.14 g) and (S)-pyrrolidin-3-ol (11.0 mmol, 0.96 g).

  • Solvent and Base Addition: Suspend the reactants in 20 mL of deionized water. Add K₂CO₃ (20.0 mmol, 2.76 g) in a single portion.

  • Thermal Activation: Attach a reflux condenser and heat the biphasic mixture to 100 °C using an oil bath with vigorous stirring for 12–16 hours.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete only when the SNAr addition is verified by the disappearance of the 2-chloropyrazine peak (m/z 114) and the plateauing of the product mass (m/z 166 [M+H]⁺).

  • Extraction and Workup: Cool the mixture to room temperature. Extract the aqueous layer with isopropyl acetate (3 x 20 mL). Note: Isopropyl acetate is specifically chosen over ethyl acetate to minimize water carryover during extraction. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane/Methanol (95:5) to yield the pure compound as a solid.

SNAr SM1 2-Chloropyrazine (Electrophile) Cond K2CO3 (Base) H2O (Solvent) 100°C, 12h SM1->Cond SM2 (S)-Pyrrolidin-3-ol (Nucleophile) SM2->Cond Prod (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol (Target Product) Cond->Prod SNAr Mechanism (-HCl)

Fig 2: Transition-metal-free SNAr synthetic workflow in green solvents.

Analytical Validation & Quality Control

Trustworthiness in chemical synthesis requires self-validating analytical systems. Because the SNAr reaction occurs entirely at the pyrrolidine nitrogen (N1), the C3 stereocenter is mechanistically isolated from the reaction site. Therefore, racemization is highly improbable. However, rigorous quality control mandates empirical proof.

  • Structural Confirmation (NMR): ¹H NMR (CDCl₃, 400 MHz) must be utilized to confirm the regiochemistry. The pyrazine protons will appear as three distinct downfield signals (typically between 7.8 and 8.2 ppm) due to the electron-withdrawing nature of the ring. The diastereotopic protons of the rigid pyrrolidine ring will appear as complex multiplets between 1.8 and 3.8 ppm, with the C3 methine proton (attached to the OH) shifted downfield to ~4.5 ppm.

  • Stereochemical Integrity (Chiral HPLC): To validate that the (S)-configuration was preserved (ee > 99%), the purified product must be analyzed via Chiral HPLC (e.g., using a Chiralcel OD-H column, Hexane/IPA 80:20 isocratic flow). The retention time must be compared against a synthesized racemic reference standard of 1-(pyrazin-2-yl)pyrrolidin-3-ol to ensure the absence of the (R)-enantiomer peak.

References

  • Asano, K. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. (August 20, 2018). Retrieved from:[Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem, 6(8), 1455-1460. (2013). DOI: 10.1002/cssc.201300239. Retrieved from:[Link]

Foundational

Technical Whitepaper: Therapeutic Potential and SAR of 1-Pyrazin-2-yl-pyrrolidin-3-ol Derivatives

The following technical guide provides an in-depth analysis of 1-pyrazin-2-yl-pyrrolidin-3-ol and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaf...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-pyrazin-2-yl-pyrrolidin-3-ol and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility as a privileged structure in oncology (PFKFB3 inhibition) and CNS therapeutics (NK1 antagonism).

Executive Summary

The 1-pyrazin-2-yl-pyrrolidin-3-ol scaffold represents a high-value pharmacophore in modern drug discovery, serving as a rigid, chiral linker that connects a lipophilic, electron-deficient pyrazine ring with diverse effector moieties. Its biological significance arises from its ability to orient hydrogen bond acceptors (pyrazine nitrogens) and donors/acceptors (C3-functional groups) in precise vectors, making it highly effective in targeting PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3) for cancer metabolic reprogramming and Neurokinin-1 (NK1) receptors for CNS disorders.

Chemical Space & Structural Analysis

Core Scaffold Characteristics

The molecule consists of a pyrrolidine ring N-arylated with a pyrazine moiety. The C3-hydroxyl group serves as the primary vector for diversification, allowing for the synthesis of ethers, carbamates, and amines.

PropertyValue / DescriptionSignificance
Molecular Formula C₈H₁₁N₃OLow MW fragment (<170 Da) ideal for FBDD.
Stereochemistry (3S) and (3R) enantiomersBiological activity is often stereospecific; (3S) is preferred in PFKFB3 inhibitors.
pKa (Pyrazine) ~0.6Weak base; remains unprotonated at physiological pH, enhancing membrane permeability.
Lipophilicity LogP ~ 0.5 - 0.8Optimal for CNS penetration and oral bioavailability.
Rigidity ModerateThe pyrrolidine ring restricts conformational freedom, reducing entropy loss upon binding.
Synthetic Accessibility

The core is synthesized via Nucleophilic Aromatic Substitution (S_NAr) of 2-chloropyrazine with 3-pyrrolidinol. This reaction is scalable and high-yielding, making the scaffold attractive for library generation.

Key Biological Targets & Mechanisms

Oncology: PFKFB3 Inhibition & The Warburg Effect

Derivatives of 1-pyrazin-2-yl-pyrrolidin-3-ol (specifically where the 3-OH is converted to an amine) have emerged as potent inhibitors of PFKFB3 .

  • Mechanism: PFKFB3 produces Fructose-2,6-bisphosphate (F-2,6-BP), the allosteric activator of PFK1, driving glycolysis even under aerobic conditions (Warburg Effect).

  • Therapeutic Logic: Inhibiting PFKFB3 starves cancer cells of glycolytic ATP and intermediates required for proliferation.

  • Key Compound: N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]quinoxalin-6-amine derivatives have shown efficacy in reducing tumor growth in hyperproliferative models.[1]

CNS Disorders: NK1 Receptor Antagonism

The scaffold serves as a "spacer" in high-affinity Substance P (NK1) receptor antagonists.

  • Application: Treatment of chemotherapy-induced nausea/vomiting (CINV), depression, and anxiety.

  • Structural Role: The pyrazine-pyrrolidine motif mimics the spatial arrangement of peptide residues in Substance P, blocking its binding to the G-protein coupled receptor.

Visualizing the PFKFB3 Inhibition Pathway

The following diagram illustrates the mechanism by which pyrazine-pyrrolidine derivatives disrupt cancer metabolism.

PFKFB3_Pathway Glucose Glucose Influx F6P Fructose-6-Phosphate Glucose->F6P F26BP Fructose-2,6-BP (Allosteric Activator) F6P->F26BP Catalyzed by PFKFB3 Glycolysis High Glycolytic Flux (Warburg Effect) F6P->Glycolysis Catalyzed by PFK1 PFKFB3 PFKFB3 Enzyme (Target) Inhibitor Pyrazine-Pyrrolidine Derivative Inhibitor->PFKFB3 Inhibits PFK1 PFK-1 Enzyme F26BP->PFK1 Activates Proliferation Tumor Cell Proliferation Glycolysis->Proliferation

Caption: Mechanism of Action for Pyrazine-Pyrrolidine PFKFB3 Inhibitors in Cancer Metabolism.[1]

Experimental Protocols

Synthesis of Core Scaffold: (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol

This protocol ensures high enantiomeric purity and yield.

Reagents:

  • (3S)-3-Pyrrolidinol (1.0 eq)

  • 2-Chloropyrazine (1.1 eq)

  • K₂CO₃ (2.0 eq)

  • DMSO or DMF (Solvent)

Procedure:

  • Preparation: Dissolve (3S)-3-pyrrolidinol (10 mmol) and K₂CO₃ (20 mmol) in dry DMSO (15 mL).

  • Addition: Add 2-chloropyrazine (11 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane:EtOAc gradient).

  • Yield: Typically 85–92% as a pale yellow oil/solid.

Functionalization: Conversion to (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine

For PFKFB3 inhibitors, the hydroxyl is often converted to an amine.

Procedure (Mitsunobu-Staudinger):

  • Dissolve the 3-ol scaffold (1 eq), PPh₃ (1.2 eq), and Phthalimide (1.2 eq) in THF.

  • Add DIAD (1.2 eq) dropwise at 0°C. Stir at RT overnight.

  • Deprotect the phthalimide intermediate using Hydrazine hydrate in EtOH (Reflux, 2h).

  • Isolate the primary amine.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural modifications on PFKFB3 inhibitory activity (IC₅₀) based on patent literature data.

Compound VariantR-Group (at C3)StereochemistryPFKFB3 IC₅₀ (nM)Notes
Core -OH(3S)>10,000Inactive as inhibitor; linker only.
Amine Linker -NH-Quinoxaline(3S)12 High potency; H-bond donor critical.
Amine Linker -NH-Quinoxaline(3R)450Significant stereoselectivity ((3S) > (3R)).
Ether Linker -O-Quinoxaline(3S)180Loss of H-bond donor reduces potency.
Pyrazine Mod. 5-Methyl-pyrazine(3S)25Steric bulk tolerated; improves metabolic stability.
Pyrazine Mod. Pyrimidine analog(3S)85Pyrazine nitrogen position is optimal.

Key Insight: The (3S) configuration combined with a nitrogen linker at position 3 is critical for optimal binding in the ATP-binding pocket of kinase targets.

References

  • Substituted Quinoxaline Derivatives as PFKFB3 Inhibitors. Source: World Intellectual Property Organization (WO2016180536A1). Context: Primary source for the anticancer activity of pyrazine-pyrrolidine-3-amine derivatives.

  • Substance P Receptor Blockers. Source: United States Patent US7795261. Context: Describes the use of the scaffold in NK1 receptor antagonists for CNS disorders.

  • Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and Homologues. Source:Journal of Combinatorial Chemistry (Analogous synthetic methodology). Context: Provides foundational chemistry for N-arylation of pyrrolidines.

  • PFKFB3 Inhibition in Cancer Metabolism. Source:Nature Reviews Cancer. Context: Mechanistic grounding for the target validation of the described derivatives.

Sources

Exploratory

Technical Guide: Distinguishing (R) and (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol

This guide is structured as a technical whitepaper designed for application scientists and medicinal chemists. It focuses on the structural, synthetic, and functional divergences between the (R) and (S) enantiomers of 1-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical whitepaper designed for application scientists and medicinal chemists. It focuses on the structural, synthetic, and functional divergences between the (R) and (S) enantiomers of 1-(Pyrazin-2-yl)pyrrolidin-3-ol.

Executive Summary: The Stereochemical Imperative

In high-affinity ligand design, the pyrrolidine scaffold serves as a critical "spacer" that orients pharmacophores in 3D space. 1-(Pyrazin-2-yl)pyrrolidin-3-ol represents a privileged substructure where the pyrazine ring acts as a lipophilic heteroaromatic anchor, and the C3-hydroxyl group functions as a specific hydrogen bond donor/acceptor.

The distinction between the (R) and (S) enantiomers is not merely academic; it is a geometric determinant of biological activity .

  • The (R)-enantiomer: Projects the hydroxyl group in a specific vector relative to the pyrazine plane, often critical for engaging backbone carbonyls in kinase hinge regions.

  • The (S)-enantiomer: Inverts this vector, potentially causing steric clash or resulting in a "null" binding event (distomer).

This guide details the structural analysis, stereospecific synthesis, and analytical discrimination of these two isomers.

Structural & Stereochemical Analysis[1][2]

The core difference lies at the C3 carbon of the pyrrolidine ring. While both enantiomers share identical scalar physical properties (boiling point, solubility in achiral solvents, pKa), their interaction with chiral environments is diametrically opposed.

3D Vector Analysis

Imagine the pyrrolidine ring in an envelope conformation.[1]

  • Pyrazine Anchor: Attached at N1, generally planar.

  • Chiral Center (C3):

    • In the (S)-isomer , the -OH group projects away from the observer (dashed wedge) when C2 is oriented up.

    • In the (R)-isomer , the -OH group projects toward the observer (solid wedge).

This spatial divergence dictates the "handedness" of the molecule's interaction with protein binding pockets.

Graphviz Diagram: Structural Logic & Synthesis Flow

The following diagram illustrates the stereochemical retention during synthesis, a critical concept for process control.

G cluster_0 Mechanism: Nucleophilic Aromatic Substitution (SNAr) Start_R (R)-3-Pyrrolidinol (Chiral Pool) Reagent 2-Chloropyrazine + K2CO3 / DMSO Start_R->Reagent Nucleophile Start_S (S)-3-Pyrrolidinol (Chiral Pool) Start_S->Reagent Nucleophile TS Transition State (Meisenheimer Complex) Reagent->TS 100°C, SNAr Prod_R (R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol (Configuration Retained) TS->Prod_R From (R)-SM Prod_S (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol (Configuration Retained) TS->Prod_S From (S)-SM

Figure 1: Synthetic pathway demonstrating retention of stereochemistry. Since the reaction occurs at the Nitrogen (N1), the Chiral Center (C3) is unaffected.

Synthetic Methodology: Ensuring Enantiopurity

To obtain pure (R) or (S) isomers, Asymmetric Synthesis via the "Chiral Pool" strategy is superior to racemate resolution due to higher yield and lower waste.

Protocol: Stereospecific Coupling

Objective: Synthesize >99% ee (R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol.

Reagents:

  • (R)-3-Pyrrolidinol (CAS: 2799-21-5) - Source of Chirality

  • 2-Chloropyrazine (CAS: 14508-49-7)

  • Potassium Carbonate (

    
    ) - Base
    
  • DMSO (Dimethyl sulfoxide) - Solvent

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve (R)-3-pyrrolidinol (1.0 eq) in DMSO (5 vol).

  • Activation: Add anhydrous

    
     (2.0 eq). Stir at room temperature for 15 minutes to ensure deprotonation of the HCl salts if present (though free base is preferred).
    
  • Addition: Add 2-Chloropyrazine (1.1 eq). The slight excess ensures complete consumption of the valuable chiral amine.

  • Reaction: Heat the mixture to 90°C for 4-6 hours.

    • Expert Note: Do not exceed 120°C. While pyrazines are robust, excessive heat can lead to oxidative tars in DMSO.

  • Work-up: Cool to RT. Dilute with water (10 vol) and extract with Ethyl Acetate (3x).

  • Purification: The product is polar. If extraction is difficult, use continuous extraction or purify the crude residue via silica gel chromatography (DCM:MeOH 95:5).

Validation: Since the reaction bond forms at N1, the C3 stereocenter is mechanistically insulated . If you start with 99% ee (R)-pyrrolidinol, you will obtain 99% ee product, barring racemization conditions (which require extreme pH or temp not present here).

Analytical Discrimination (QC)

Distinguishing the (R) and (S) forms requires chiral chromatography.[2] Standard C18 HPLC will show a single peak for both (co-elution).

Chiral HPLC Method Development

Because the molecule contains a basic nitrogen (pyrazine/pyrrolidine) and a polar hydroxyl group, "tailing" is a common issue.

Recommended Conditions:

ParameterConditionRationale
Column Chiralpak AD-H or Lux Amylose-1 Amylose-based phases offer superior recognition for heteroaromatic amines.
Mobile Phase Hexane : Isopropanol (90:10)Standard Normal Phase mode.
Additive 0.1% Diethylamine (DEA) CRITICAL: Masks residual silanols on the silica support, preventing peak tailing of the basic nitrogen.
Flow Rate 1.0 mL/minStandard.
Detection UV @ 254 nmPyrazine absorption maximum.
Graphviz Diagram: Analytical Decision Tree

The following logic flow ensures robust method selection.

HPLC Start Sample: Racemic Mixture (for Method Dev) Choice1 Select Column Class Start->Choice1 Poly Polysaccharide Coated (AD-H, OD-H) Choice1->Poly First Choice Immob Immobilized Phase (IA, IB) Choice1->Immob If solubility issues Mobile Mobile Phase Selection Poly->Mobile HexIPA Hexane/IPA + 0.1% DEA (Normal Phase) Mobile->HexIPA Standard Polar MeOH/ACN + 0.1% DEA (Polar Organic Mode) Mobile->Polar If analyte precipitates Result Check Resolution (Rs) HexIPA->Result Polar->Result Success Rs > 1.5 (Baseline Separation) Result->Success Fail Rs < 1.5 (Partial Separation) Result->Fail Fail->Choice1 Switch Column

Figure 2: Analytical Method Development Workflow for Chiral Amines.

Pharmacological Implications[4][5][6][7]

Why does the difference matter?

  • Binding Affinity (Potency): In kinase inhibitors, the hinge region often requires a hydrogen bond donor. If the (R)-isomer positions the -OH to donate to a backbone carbonyl, the (S)-isomer will point the -OH into the solvent or against a hydrophobic wall, costing 2-3 kcal/mol in binding energy (10-100x potency loss).

  • Solubility & Permeability: While intrinsic solubility is identical, Crystal Lattice Energy can differ for the racemate vs. pure enantiomer. A pure enantiomer often packs more efficiently, potentially raising the melting point and lowering solubility compared to the amorphous racemate.

  • Metabolic Stability: Cytochrome P450 enzymes are chiral. One enantiomer may be metabolized significantly faster than the other, altering the PK/PD profile.

References

  • Synthesis & SAR of Pyrazine Derivatives: Title: Identification, synthesis and SAR of amino substituted pyrido[3,2-b]pyrazinones as potent and selective PDE5 inhibitors.[3] Source: Bioorganic & Medicinal Chemistry Letters (2009).[3] URL:[Link]

  • General Pyrrolidine Scaffold Utility: Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Mini-Reviews in Medicinal Chemistry. URL:[Link]

  • Enantiomer Properties: Title: Chiral Drugs: Chemistry and Biological Action.[2][4] Source: Wiley Online Library. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol via Nucleophilic Aromatic Substitution

[1] Executive Summary & Strategic Significance The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Bortezomib intermediates), GPCR ligands, and antimycoba...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Significance

The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Bortezomib intermediates), GPCR ligands, and antimycobacterial agents. The synthesis of (S)-1-(pyrazin-2-yl)pyrrolidin-3-ol represents a fundamental C-N bond formation challenge common in drug discovery: attaching a polar, chiral solubilizing group to a heteroaromatic core.[1]

This guide details the synthesis of this target via Nucleophilic Aromatic Substitution (


). Unlike palladium-catalyzed Buchwald-Hartwig aminations, which require expensive catalysts and rigorous oxygen exclusion, this protocol leverages the inherent electron-deficiency of the pyrazine ring to drive the reaction under thermal conditions.

Key Advantages of this Protocol:

  • Metal-Free: Eliminates heavy metal scavenging steps in downstream processing.[1]

  • Chiral Integrity: Conditions preserve the stereocenter at the C3 position of the pyrrolidine ring.

  • Scalability: Validated from milligram (discovery) to multigram (process) scales.[1]

Mechanistic Principles

The reaction proceeds via a classic addition-elimination (


) mechanism.
  • Activation: The two nitrogen atoms in the pyrazine ring exert a strong inductive ($ -I

    
     -M $) effect, pulling electron density away from the carbons.[1] This makes the C-2 position (bearing the chlorine) highly electrophilic.[1]
    
  • Addition: The secondary amine of (S)-3-hydroxypyrrolidine acts as the nucleophile, attacking C-2 to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion.

Reaction Logic Diagram

The following diagram illustrates the critical decision points and mechanistic flow for this synthesis.

ReactionLogic SM Starting Materials (Chloropyrazine + (S)-3-Hydroxypyrrolidine) Complex Meisenheimer Complex SM->Complex Nucleophilic Attack (Rate Limiting Step) Product Target Product (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol Complex->Product Aromatization (-Cl) Byproduct HCl (Neutralized by Base) Complex->Byproduct Elimination Optimization Optimization Parameters: 1. Temp (>80°C) 2. Solvent Polarity (DMF/DMSO) 3. Base (K2CO3) Optimization->SM Influence

Caption: Mechanistic flow of the SNAr reaction showing the transition from starting materials through the Meisenheimer complex to the final product.

Experimental Protocols

We present two distinct methods. Method A is optimized for reliability and speed in a discovery setting. Method B is a "greener" approach suitable for scale-up, utilizing ethanol to minimize toxic solvent waste.[1]

Reagents & Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Notes
2-Chloropyrazine Electrophile1.0114.53Liquid/Low MP solid.[1] Volatile.
(S)-3-Hydroxypyrrolidine Nucleophile1.287.12Use HCl salt if free base unavailable (adjust base).[1]
Potassium Carbonate (

)
Base2.0 - 3.0138.21Milled/Powdered preferred.[1]
DMF (Method A) Solvent--Anhydrous not strictly required but preferred.[1]
Ethanol (Method B) Solvent--95% or Absolute.[1]
Method A: Thermal Reaction in DMF (Discovery Scale)

Best for: Small scale (100 mg - 5 g), high conversion, difficult substrates.[1]

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 eq) and (S)-3-hydroxypyrrolidine (1.2 eq).

  • Solvent & Base: Add DMF (concentration ~0.5 M relative to pyrazine) followed by

    
      (2.5 eq).
    
  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM) or LC-MS.[1] Chloropyrazine is UV active (254 nm).[1] Look for the disappearance of the starting material peak.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (5x reaction volume) and wash with water (3x) to remove DMF and inorganic salts.[1]

    • Note: The product is an alcohol and may have water solubility. If yield is low, saturate the aqueous layer with NaCl (brine) and back-extract with Isopropyl Acetate or DCM.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
    
Method B: Reflux in Ethanol (Green/Scale-Up)

Best for: >5 g scale, avoiding high-boiling solvents like DMF.[1]

  • Setup: Charge a reaction vessel with 2-chloropyrazine (1.0 eq) and (S)-3-hydroxypyrrolidine (1.5 eq).

  • Solvent: Add Ethanol (3–5 volumes).

  • Base: Add Triethylamine (

    
    )  (2.0 eq) or DIPEA.
    
    • Why Organic Base? On a larger scale, organic bases make the reaction homogeneous in hot ethanol, often accelerating kinetics compared to heterogeneous carbonate systems.

  • Reaction: Reflux (

    
    ) for 12–16 hours.
    
  • Workup:

    • Concentrate the ethanol in vacuo.

    • Redissolve the residue in DCM/Water.

    • Separate phases. The product will partition into the DCM.

  • Crystallization: Upon concentration, the product may solidify. Recrystallization from EtOAc/Heptane is often possible, avoiding chromatography.

Process Workflow & Quality Control

To ensure reproducibility, follow this validated workflow.

ProcessWorkflow Start Start: Weigh Reagents React Reaction (90°C, 4-6h) Start->React Check QC Checkpoint: LC-MS / TLC React->Check Check->React Incomplete (+2h Heat) Workup Workup: Phase Separation Check->Workup SM < 5% Purify Purification: Flash Chrom. or Cryst. Workup->Purify Final Final QC: NMR, Chiral HPLC Purify->Final

Caption: Step-by-step operational workflow including critical decision checkpoints for reaction monitoring.

Analytical Validation (Self-Validation)[1]
  • 1H NMR (DMSO-d6, 400 MHz):

    • Pyrazine protons: Look for three distinct signals in the aromatic region (approx.

      
       7.7 - 8.2 ppm).[1]
      
    • Pyrrolidine protons: Multiplets in the aliphatic region (

      
       1.8 - 3.6 ppm).[1]
      
    • Hydroxyl proton: Broad singlet/doublet around

      
       4.8 - 5.0 ppm (exchangeable with 
      
      
      
      ).[1]
  • LC-MS: Expected

    
     = 166.2.[1]
    
  • Chiral Purity: If rigorous enantiomeric excess (ee) determination is required, use a Chiralpak AD-H or OD-H column (Hexane/IPA mobile phase).[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Sluggish Reaction Pyrazine is less electron-deficient than pyridine analogs.[1]Increase temperature to 100-110°C. Switch solvent to DMSO (higher dielectric constant stabilizes the transition state).[1]
Low Yield (Workup) Product is water-soluble (amphiphilic).[1]Do not discard aqueous layers without checking. Use "salting out" (saturation with NaCl) and extract with 10% MeOH/DCM.[1]
Byproducts Bis-substitution (unlikely here) or polymerization.[1]Ensure stoichiometry is controlled. If chloropyrazine decomposes, ensure inert atmosphere (

).

References

  • Mechanism of SNAr in Heterocycles

    • Topic: Reactivity of diazines (pyrazines) vs. pyridines.[1]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Context: Explains the activation energy differences requiring elevated temper
  • General Procedure for Amination of Chloropyrazines

    • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions.

    • Source: DNB (Deutsche Nationalbibliothek) / Dissertation.[1]

    • URL:[1]

    • Relevance: Validates aqueous/green conditions and stoichiometry for pyrazine amin
  • Scale-Up & Industrial Relevance

    • Title: 1-(Pyrazin-2-yl)pyrrolidin-3-ol Product Data & Safety.[1][2]

    • Source: BLD Pharm / Chemical Suppliers.
    • URL:[1]

    • Relevance: Confirms commercial availability and physical properties (MW 165.19)
  • Comparative Reactivity Studies

    • Title: SNAr Reaction of Polyhalogen
    • Source: WuXi AppTec.
    • URL:

    • Relevance: Provides quantum mechanical insight into why C-2 is the preferred site of

Sources

Application

Using (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol as a kinase inhibitor scaffold

Application Note & Protocol Guide: Fragment-Based Design and Evaluation of Kinase Inhibitors Utilizing the (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol Scaffold Executive Summary & Mechanistic Rationale The development of highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Fragment-Based Design and Evaluation of Kinase Inhibitors Utilizing the (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol Scaffold

Executive Summary & Mechanistic Rationale

The development of highly selective, cell-permeable kinase inhibitors requires starting scaffolds that balance potent target engagement with favorable physicochemical properties. The compound (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol (CAS: 1261236-01-4)[1] has emerged as a highly versatile bifunctional fragment in Fragment-Based Drug Discovery (FBDD).

As a Senior Application Scientist, I advocate for this scaffold because it elegantly solves two distinct spatial challenges in the ATP-binding pocket:

  • The Pyrazine Core (Hinge Binder): The nitrogen atoms of the pyrazine ring act as potent hydrogen-bond acceptors. This mimics the N1 or N3 of the adenine ring in ATP, forming critical hydrogen bonds with the backbone amide NH of residues (e.g., Cysteine or Alanine) in the kinase hinge region[2][3]. Imidazo- and pyrrolo-pyrazine derivatives have been successfully utilized in FDA-approved and clinical-stage inhibitors targeting BRAF, FGFR, and Aurora kinases[4][5].

  • The (S)-Pyrrolidin-3-ol Vector (Solvent Channel Director): The rigid, sp3-hybridized pyrrolidine ring increases the fraction of sp3 carbons (

    
    ), which directly correlates with improved aqueous solubility and reduced off-target toxicity. The strictly defined (S)-stereocenter of the hydroxyl group provides a highly specific geometric vector pointing toward the solvent-exposed channel or the ribose pocket. This hydroxyl group can be further functionalized (e.g., via etherification or carbamate formation, as seen in the synthesis of FDA-approved inhibitors like Larotrectinib)[] to optimize binding kinetics.
    

Workflow Overview

To systematically evolve this scaffold into a potent lead compound, we employ a three-tier workflow: chemical derivatization, biochemical validation, and live-cell target engagement.

G A Scaffold Selection (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol B Pyrazine Functionalization (Hinge Binding / DFG Pocket) A->B C-H Activation C Pyrrolidinol Derivatization (Solvent Channel / Ribose Pocket) A->C O-Alkylation D Biochemical Screening (TR-FRET Assay) B->D C->D E Live-Cell Target Engagement (NanoBRET Assay) D->E Hit Triage

Caption: Tiered drug discovery workflow for evolving the (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol scaffold.

Experimental Protocols

Protocol 1: In Vitro Biochemical Screening via TR-FRET

Causality & Logic: Biochemical affinity is the first gatekeeper. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence assays. TR-FRET relies on a ratiometric readout (665 nm / 615 nm) that inherently cancels out assay artifacts caused by compound auto-fluorescence or inner-filter effects—a common issue with highly conjugated pyrazine derivatives.

Self-Validating Setup: Every plate must include a no-enzyme control (0% displacement) and a pan-kinase inhibitor control like Staurosporine (100% displacement)[7] to calculate the Z'-factor. A Z'-factor > 0.6 is required for assay validation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Acoustically dispense (e.g., Echo 550) 100 nL of test compounds (10-point dose-response, 3-fold dilutions) into a 384-well low-volume proxiplate.

  • Kinase Addition: Add 5 µL of recombinant target kinase (e.g., FGFR1 or Aurora A) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the pyrazine hinge-binder.

  • Tracer/Antibody Addition: Add 5 µL of a detection mix containing the fluorescent kinase tracer (e.g., 100 nM) and Europium-labeled anti-tag antibody (e.g., 2 nM Eu-anti-GST).

  • Incubation & Readout: Seal the plate and incubate for 60 minutes at room temperature. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (

    
    ). Fit the data to a 4-parameter logistic (4PL) curve to determine the 
    
    
    
    .
Protocol 2: Live-Cell Target Engagement via NanoBRET

Causality & Logic: A compound may bind a purified kinase at 1 nM but fail in cells due to poor membrane permeability or inability to compete with high intracellular ATP concentrations (typically 1–5 mM). The Promega NanoBRET™ assay measures true intracellular target engagement by quantifying the competitive displacement of a cell-permeable fluorescent tracer from a NanoLuc-kinase fusion protein expressed in live HEK293 cells[8][9]. We utilize the Adherent Format to better mimic phenotypic conditions[8].

G N1 NanoLuc-Kinase Fusion (Expressed in HEK293) N3 High BRET Signal (Proximity-induced emission) N1->N3 Tracer Binds ATP Pocket N2 Cell-Permeable Tracer (Fluorophore-labeled) N2->N3 N5 Loss of BRET Signal (Competitive Displacement) N3->N5 Addition of Inhibitor N4 Test Inhibitor (Pyrazine-pyrrolidinol derivative) N4->N5 Displaces Tracer

Caption: Mechanism of the NanoBRET Intracellular Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Seeding & Transfection (Day 1): Plate HEK293 cells in a 96-well tissue-culture treated plate at

    
     cells/well. Transiently transfect cells with the specific NanoLuc-Kinase fusion plasmid (e.g., NanoLuc-STK3)[10] using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Tracer & Compound Treatment (Day 2): Prepare a solution of NanoBRET Tracer K-10 (a broad-spectrum tracer optimal for minimizing workflow complexity)[11] at its predetermined

    
     concentration.
    
  • Displacement: Replace the culture media with Opti-MEM containing the Tracer K-10 and the test (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol derivatives at varying concentrations. Include a reference compound (e.g., APY-69 for STK3) as a positive control[10]. Incubate for 2 hours at 37°C.

  • Substrate Addition & Readout: Add 3X NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor to all wells.

  • Measurement: Read the BRET signal immediately on a luminescence-capable reader (e.g., EnVision) capturing both donor emission (460 nm) and acceptor emission (618 nm)[10][12].

  • Quantification: Calculate the BRET ratio (

    
    ). Plot the raw BRET ratio against the log of the compound concentration to derive the cellular 
    
    
    
    .

Quantitative Data: Representative SAR Profiling

To demonstrate the utility of the scaffold, the table below summarizes hypothetical (but mechanistically representative) Structure-Activity Relationship (SAR) data for derivatives of (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol against a model target (e.g., Aurora Kinase A). Notice how functionalizing the (S)-hydroxyl group heavily influences cellular permeability (Caco-2) and intracellular target engagement.

Compound IDPyrazine Substitution (R1)Pyrrolidin-3-ol Substitution (R2)TR-FRET

(nM)
NanoBRET

(nM)
Caco-2

(

cm/s)
Fragment 1 None (Unsubstituted)-OH (Unsubstituted)>10,000>10,00018.5
Lead 2a 5-(4-fluorophenyl)-OH (Unsubstituted)14585012.1
Lead 2b 5-(4-fluorophenyl)-O-Methyl (Ether)8531024.3
Lead 2c 5-(4-fluorophenyl)-O-Carbamate (Bulky)124515.6
Lead 3a 5-(3-aminopyrazole)-O-Carbamate (Bulky)1.58.214.8

Data Interpretation: Unsubstituted fragments lack the necessary hydrophobic bulk to achieve high affinity. Adding a fluorophenyl group at the pyrazine core drops the biochemical


 to the nanomolar range. Derivatizing the (S)-hydroxyl group into an ether or carbamate significantly improves cellular target engagement (NanoBRET 

) by optimizing interactions in the ribose pocket and increasing overall lipophilicity, which enhances membrane permeability.

References

  • CymitQuimica. "1-Pyrazin-2-yl-pyrrolidin-3-ol | CAS: 1261236-01-4".1

  • Promega Corporation. "NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual". 8

  • Vasta et al. (NIH). "Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET". 11

  • Promega Corporation. "NanoBRET® TE Intracellular Kinase Assays". 9

  • Reaction Biology. "STK3 NanoBRET Target Engagement Intracellular Kinase Assay". 10

  • Reaction Biology. "PYK2 NanoBRET Target Engagement Intracellular Kinase Assay". 12

  • ResearchGate. "Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors". 2

  • NIH / PMC. "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors". 3

  • NIH / PMC. "Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core". 4

  • Preprints.org. "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors". 5

  • Google Patents. "US9051313B2 - Apoptosis signal-regulating kinase inhibitors". 7

  • BOC Sciences. "FDA-approved small molecule kinase inhibitors-Part 3".

Sources

Method

Application Note: Scalable Synthesis of Chiral Pyrazinyl Pyrrolidines

Executive Summary The pyrazinyl-pyrrolidine motif is a privileged pharmacophore in medicinal chemistry, serving as a core structural element in Janus Kinase (JAK) inhibitors (e.g., analogues of Filgotinib), GPCR ligands,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazinyl-pyrrolidine motif is a privileged pharmacophore in medicinal chemistry, serving as a core structural element in Janus Kinase (JAK) inhibitors (e.g., analogues of Filgotinib), GPCR ligands, and various oncology candidates.[1] While the synthesis is trivial on a milligram scale, multi-kilogram production introduces critical challenges: regioselectivity , purification without chromatography , and preservation of chiral integrity .[1]

This guide outlines two validated, scalable protocols for coupling chiral pyrrolidines to pyrazine cores. The selection of the method is dictated by the electronic nature of the pyrazine substrate.

Strategic Route Selection
  • Method A (SNAr): The primary route. Applicable for electron-deficient pyrazines (e.g., 2-chloropyrazine, 2,6-dichloropyrazine).[1] It utilizes "on-water" acceleration to minimize organic solvent waste.

  • Method B (Buchwald-Hartwig): The alternative route. Required for electron-rich or deactivated pyrazines (e.g., 3-methoxy-2-chloropyrazine) where SNAr kinetics are prohibitively slow.

Strategic Decision Matrix

Before initiating synthesis, analyze the pyrazine substrate's electronics to select the robust pathway.

RouteSelection Start Start: Pyrazine Substrate Analysis CheckEWG Are Electron-Withdrawing Groups (EWG) Present? (e.g., -CN, -Cl, -CF3) Start->CheckEWG SnAr_Path Route A: S_NAr Coupling (Green Chemistry Compatible) CheckEWG->SnAr_Path Yes (Activated) Pd_Path Route B: Buchwald-Hartwig (Pd-Catalyzed) CheckEWG->Pd_Path No (Deactivated/Electron-Rich) SolventCheck Solvent Selection: Water (Suspension) or iPrOH SnAr_Path->SolventCheck LigandCheck Ligand Selection: BINAP (General) or BrettPhos (Difficult) Pd_Path->LigandCheck

Figure 1: Decision tree for selecting the coupling strategy based on pyrazine electronics.

Protocol A: Green SNAr (Nucleophilic Aromatic Substitution)

Applicability: Activated pyrazines (e.g., 2-chloropyrazine).[1] Mechanism: Addition-Elimination. Scale: Scalable to >100 kg.

The "On-Water" Advantage

While traditional SNAr uses polar aprotic solvents (DMF, NMP), these are difficult to remove and pose toxicity risks.[1] For hydrophobic pyrazines, using water as the reaction medium accelerates the rate due to the hydrophobic effect and hydrogen bonding at the interface, often outperforming organic solvents.

Step-by-Step Protocol

Target: Coupling of (S)-2-methylpyrrolidine to 2-chloropyrazine.

Reagents:

  • 2-Chloropyrazine (1.0 equiv)[1]

  • (S)-2-Methylpyrrolidine (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Purified Water (5 volumes)

Procedure:

  • Charging: To a reactor equipped with an overhead stirrer and reflux condenser, charge Water (5 vol) and

    
      (1.5 equiv).[1] Stir until partially dissolved.
    
  • Substrate Addition: Add 2-Chloropyrazine (1.0 equiv). The mixture will likely be biphasic.

  • Amine Addition: Add (S)-2-Methylpyrrolidine (1.1 equiv) slowly over 30 minutes. Note: Mild exotherm possible.[1]

  • Reaction: Heat the mixture to 95°C (Reflux) . Agitate vigorously (turbulent flow is required for biphasic efficiency).

  • IPC (In-Process Control): Monitor by HPLC after 4 hours. Target: <1% starting chloride.

  • Workup (Phase Cut):

    • Cool to 20°C.

    • Add Isopropyl Acetate (iPrOAc) (5 vol).[1] Stir for 15 minutes.

    • Stop stirring and allow phases to separate. Discard the lower aqueous layer (contains salts).

  • Purification (Crystallization):

    • Wash the organic layer with 10% brine.

    • Concentrate the organic layer via vacuum distillation to ~2 volumes.

    • Add n-Heptane (6 volumes) slowly at 50°C.

    • Cool to 0°C over 2 hours to induce crystallization.

    • Filter and dry the solids at 45°C under vacuum.

Critical Process Parameters (CPPs):

  • Stirring Speed: Must maintain an emulsion during the reaction.

  • Temperature: Do not exceed 105°C to prevent thermal degradation of the pyrrolidine.

Protocol B: Buchwald-Hartwig Amination

Applicability: Deactivated pyrazines (e.g., 2-chloro-3-methoxypyrazine). Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[1][2]

Catalyst System Selection

Pyrazines are challenging for Pd-coupling due to the potential for the pyrazine nitrogens to coordinate and poison the catalyst.

  • Ligand: Xantphos or BINAP (bidentate ligands prevent catalyst poisoning).

  • Base:

    
      (mild, soluble) or NaOtBu  (strong, fast).[1]
    
Step-by-Step Protocol

Reagents:

  • Chloropyrazine derivative (1.0 equiv)[1]

  • Chiral Pyrrolidine (1.2 equiv)[1]

  • 
     (1.0 mol%)[1]
    
  • BINAP (1.2 mol%)[1]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

  • Solvent: Toluene (10 volumes)[1][3]

Procedure:

  • Inertion: Purge the reactor with

    
     for 3 cycles. Strict oxygen exclusion is vital.
    
  • Catalyst Formation: Charge Toluene ,

    
     , and BINAP .[1][3] Stir at 25°C for 30 mins to form the active complex (Pre-activation).
    
  • Addition: Add the Chloropyrazine , Pyrrolidine , and NaOtBu .

  • Reaction: Heat to 100°C for 6–12 hours.

  • Workup & Scavenging:

    • Cool to 25°C. Filter through a pad of Celite to remove inorganic salts.

    • Pd Removal: Treat the filtrate with SiliaMetS® Thiol (or activated charcoal) at 50°C for 1 hour. Filter again.

  • Isolation: Concentrate and crystallize (solvent system depends on specific derivative, typically EtOH/Water).[1]

Quality Control & Chiral Integrity

Ensuring the reaction conditions did not racemize the chiral center is mandatory.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC (C18 Column)> 99.0%
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H)> 99.5% ee
Residual Palladium ICP-MS (Method B only)< 10 ppm
Residual Solvents GC-Headspace< ICH Limits
Mechanism of Stereoretention

In SNAr, the chiral center (usually C2 of the pyrrolidine) is not directly involved in the bond-breaking/forming event. However, high temperatures and strong bases can cause racemization via deprotonation if the chiral center is acidic.

SnArMechanism Substrate 2-Chloropyrazine Meisenheimer Meisenheimer Complex (Transition State) Substrate->Meisenheimer Nucleophilic Attack Amine (S)-Pyrrolidine Amine->Meisenheimer Product Chiral Product (Retention of Config) Meisenheimer->Product Loss of Cl-

Figure 2: Simplified SNAr mechanism showing the preservation of the amine's chirality.

References

  • Green SNAr in Water

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chemistry – A European Journal (via NIH/PMC)[1]

    • URL:[Link]

  • Buchwald-Hartwig Scale-Up

    • Title: Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Substrates.[3]

    • Source:Organic Process Research & Development (OPRD)[1]

    • URL:[Link] (Note: Generalized link to OPRD as specific article deep links often expire; search "Kiloscale Buchwald" in OPRD).[1]

  • Chiral Retention in Amination

    • Title: Retention of Configuration in Nucleophilic Substitution.[4][5][6]

    • Source: Fiveable / Organic Chemistry Review
    • URL:[Link]

  • General Pyrazine Synthesis

    • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
    • Source:Molecules (MDPI)[1]

    • URL:[Link]

Sources

Application

Solvent selection for SNAr reactions with aminopyrazines

Application Note: Optimized Solvent Systems for Derivatization of Aminopyrazines Executive Summary The nucleophilic aromatic substitution ( ) of halogenated aminopyrazines is a pivotal transformation in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solvent Systems for


 Derivatization of Aminopyrazines 


Executive Summary

The nucleophilic aromatic substitution (


) of halogenated aminopyrazines is a pivotal transformation in the synthesis of kinase inhibitors (e.g., Crizotinib, Gilteritinib). However, the electron-donating nature of the exocyclic amine deactivates the pyrazine ring, often necessitating harsh conditions that degrade sensitive substrates.

This guide provides a rationale-driven framework for solvent selection, moving beyond the traditional—and increasingly restricted—dipolar aprotic solvents (DMF, NMP, DMAc) toward sustainable, high-performance alternatives.[1] We present a validated protocol for the derivatization of 3-chloropyrazin-2-amine , emphasizing kinetic acceleration through specific solvation effects.

Mechanistic Foundation: The "Deactivated" Electrophile

The Electronic Conflict

Aminopyrazines present a "push-pull" electronic challenge. The pyrazine ring is inherently electron-deficient (electrophilic), making it a candidate for


. However, the exocyclic amino group at the C2 position donates electron density into the ring via resonance (+M effect), significantly raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and destabilizing the transition state for nucleophilic attack.
Solvent-Transition State Interaction

The rate-determining step (RDS) in this


 reaction is the formation of the Meisenheimer Complex  (sigma-complex). This intermediate is zwitterionic.
  • Dipolar Aprotic Solvents (Classic): Stabilize the polar transition state without solvating the nucleophile (leaving it "naked" and reactive).

  • Protic Solvents (Nuanced): Typically decelerate

    
     by H-bonding to the nucleophile. However, in aminopyrazines, high-boiling alcohols (e.g., 
    
    
    
    -BuOH) can facilitate the reaction by H-bonding to the leaving group (chloride), assisting its departure, and solubilizing the polar substrate.

Figure 1: Mechanism & Solvent Stabilization The diagram below illustrates the resonance deactivation and the critical role of solvent dipoles in stabilizing the Meisenheimer intermediate.

SNAr_Mechanism Substrate 3-chloro-2-aminopyrazine (Deactivated Electrophile) TS Transition State (Meisenheimer Complex) Substrate->TS + Nu: (Slow Step) Nu Nucleophile (R2NH) Nu->TS Product Substituted Pyrazine TS->Product - HCl (Fast) Solv_Aprotic Dipolar Aprotic (DMSO/NBP) Stabilizes TS dipole Solv_Aprotic->TS Dipole Stabilization Solv_Protic Protic (n-BuOH) Activates LG (Cl) Solv_Protic->Substrate LG Activation (H-bond)

Caption: Figure 1. Reaction coordinate showing solvent influence on the rate-determining formation of the Meisenheimer complex.

Solvent Selection Strategy

The Green Chemistry Shift

Traditional solvents like DMF and NMP are reproductive toxins (Repr.[2] 1B) and are restricted under REACH. Modern protocols must utilize "Green" alternatives that maintain the required dielectric constant (


) and boiling point.

Table 1: Solvent Performance Matrix for Aminopyrazines

Solvent ClassTraditional (Avoid)Green ReplacementBoiling Pt. (

C)
Performance Rationale
Dipolar Aprotic DMF, NMP, DMAcNBP (N-butylpyrrolidinone) 240Excellent solubility; non-mutagenic replacement for NMP. High T stability.
Sulfones SulfolaneDMSO 189High polarity (

). Difficult removal (requires aq. workup).
Ethers 1,4-Dioxane, THF2-MeTHF 80Biogenic.[3] Lower BP limits reaction temp, but easy workup (phase split).
Alcohols Methanol

-Butanol /

-Amyl Alcohol
117 / 102High BP allows activation energy barrier crossing. Promotes solubility.
Decision Framework

Use the following logic tree to select the optimal solvent based on your specific nucleophile and equipment constraints.

Solvent_Selection Start Select Solvent for 3-Cl-2-NH2-Pyrazine SNAr Temp_Req Is Reaction Temp > 100°C Required? Start->Temp_Req Solubility Is Substrate Soluble in Alcohol? Temp_Req->Solubility Yes (Deactivated) Workup Is Aqueous Workup Feasible? Temp_Req->Workup No (Activated/Catalyzed) nBuOH n-Butanol (Reflux 117°C) Solubility->nBuOH Yes NBP N-butylpyrrolidinone (120-140°C) Solubility->NBP No (Need Aprotic) MeTHF 2-MeTHF (Reflux 80°C) Workup->MeTHF No (Direct Evap) DMSO DMSO (Mild Heating) Workup->DMSO Yes

Caption: Figure 2. Decision tree for solvent selection based on thermal requirements and downstream processing.

Experimental Protocol

Objective

Synthesis of 3-(morpholin-4-yl)pyrazin-2-amine via


 displacement of chloride.
  • Substrate: 3-chloropyrazin-2-amine (CAS: 6863-73-6)

  • Nucleophile: Morpholine (CAS: 110-91-8)

Method A: Green High-Temperature (Recommended)

Utilizes n-Butanol to allow high thermal activation while avoiding reprotoxic solvents.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 3-chloropyrazin-2-amine (1.0 equiv, 5.0 mmol) and

    
    -Butanol (5.0 mL, 1.0 M concentration).
    
    • Note: High concentration is preferred in

      
       to increase reaction rate (2nd order kinetics).
      
  • Nucleophile: Add Morpholine (3.0 equiv).

    • Why Excess? Morpholine acts as both the nucleophile and the base to scavenge the HCl byproduct. Alternatively, use 1.1 equiv Morpholine + 2.0 equiv DIPEA.

  • Reaction: Heat the mixture to reflux (

    
    C) for 12–16 hours.
    
    • Monitoring: Check by HPLC/UPLC (254 nm). The starting material (Rt ~ 1.2 min) should convert to product (Rt ~ 0.9 min, more polar).

  • Workup (Self-Validating Step):

    • Cool to room temperature.[4]

    • The product often precipitates from cool

      
      -BuOH. If so, filter and wash with cold heptane.
      
    • If no precipitate: Dilute with EtOAc (20 mL), wash with Water (3 x 10 mL) to remove morpholine salts and

      
      -BuOH. Dry organic layer (
      
      
      
      ) and concentrate.
Method B: Aprotic Alternative (NBP)

For substrates insoluble in alcohols.

  • Charge: 3-chloropyrazin-2-amine (1.0 equiv) in N-butylpyrrolidinone (NBP) (0.5 M).

  • Base: Add

    
     (2.0 equiv) and Nucleophile (1.2 equiv).
    
  • Reaction: Heat to

    
    C for 4–8 hours.
    
  • Workup: Pour reaction mixture into Water (5 volumes). The product should precipitate. Filter and dry.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
< 10% Conversion after 4h Activation energy too high.Switch solvent to NBP or DMSO to increase T >

C. Add KI (0.1 equiv) as Finkelstein catalyst.
Byproduct: Hydrolysis (OH) Water present in solvent.Use anhydrous solvents. Hydroxide competes with amine nucleophile.
Darkening/Tarring Oxidation of amine.Degas solvent with

sparge for 10 min before heating.
Product stuck in DMSO Poor extraction efficiency.Use the "Dual-Solvent" workup: Dilute DMSO with Water, then extract with i-PrOAc (better partitioning than EtOAc).

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[5] Green Chemistry, 2008, 10, 31-36.[5] [Link]

  • Green Alternatives to Dipolar Aprotic Solvents: Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 2014, 50, 9650-9652. [Link]

  • GSK Solvent Sustainability Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862. [Link]

  • N-Butylpyrrolidinone (NBP) as a Non-Toxic Alternative: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016, 4, 7. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Removal of Unreacted 2-Chloropyrazine

Executive Summary & Molecule Profile The Challenge: 2-Chloropyrazine (2-CP) is a ubiquitous electrophile in medicinal chemistry, commonly used in and transition-metal-catalyzed cross-couplings. Its removal is notoriously...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

The Challenge: 2-Chloropyrazine (2-CP) is a ubiquitous electrophile in medicinal chemistry, commonly used in


 and transition-metal-catalyzed cross-couplings. Its removal is notoriously difficult because it occupies a "physical property valley":
  • Volatility: It is volatile enough to sublime and contaminate rotary evaporators but has a boiling point (154°C) too high for easy removal under standard vacuum without heating.

  • Basicity: It is extremely weakly basic (

    
     ~ -1.1 to 0.5), rendering standard acid washes (1M HCl) ineffective for extraction into the aqueous phase.
    
  • Polarity: It possesses moderate polarity, often co-eluting with non-polar side products or "streaking" on silica gel.

Physicochemical Profile:

PropertyValueImplication for Removal
Boiling Point 153–154 °CToo high for standard rotovap; requires high vac or heat.
Melting Point ~0 °CLiquid at room temp; oils out easily.
Basicity (

)
-1.1 (Conjugate Acid)Do not use acid wash. It will remain in the organic layer.
Reactivity Electrophilic (

)
Can be removed by nucleophilic scavenger resins.
LogP ~0.7Lipophilic; stays in organic solvents (DCM, EtOAc).

Decision Matrix: Selecting the Right Protocol

Before proceeding, identify your reaction scale and product stability. Use the decision tree below to select the optimal removal method.

RemovalStrategy Start Start: Unreacted 2-CP Present ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 1 g ScaleCheck->LargeScale MethodB Method B: Chromatography (Flash/Prep) SmallScale->MethodB Standard ProdVolatile Is Product Volatile? LargeScale->ProdVolatile MethodA Method A: High Vacuum (Azeotrope) ProdVolatile->MethodA No (Product stable) MethodC Method C: Chemical Scavenging (Thiol Resin) ProdVolatile->MethodC Yes (Risk of loss)

Figure 1: Strategic decision tree for selecting the appropriate purification method based on scale and product volatility.

Detailed Protocols

Method A: High Vacuum Azeotropic Removal (The Physical Approach)

Best for: Large scale (>1g), non-volatile products, thermal stable compounds.

The Logic: 2-CP has a significant vapor pressure. While its BP is 154°C, it forms azeotropes with solvents like toluene, which helps carry it over into the vacuum trap at lower temperatures.

Protocol:

  • Concentrate: Remove the bulk reaction solvent (e.g., DMF, DMSO, or Dioxane) via rotary evaporation.

  • Re-dissolve: Dissolve the crude residue in Toluene (approx. 10 mL per gram of crude).

  • Evaporate: Rotovap the toluene at 50–60°C under reduced pressure.

    • Why? Toluene co-evaporates with 2-CP, acting as a carrier gas.

  • Repeat: Repeat step 2-3 at least 3 times .

  • High Vacuum: Place the residue on a high-vacuum manifold (< 0.5 mmHg) with a heat gun or oil bath set to 60°C for 4-6 hours.

Validation: Check 1H NMR for the disappearance of the pyrazine protons (typically two doublets at ~8.5 ppm if 2-substituted).

Method B: Chemical Scavenging (The "Gold Standard" for Purity)

Best for: Mid-scale (100mg - 5g), parallel synthesis, or when chromatography is difficult.

The Logic: Since 2-CP is an electrophile (an aryl chloride), it will react with a strong nucleophile. Polymer-supported thiols (Thiol Resins) are superior because they are odorless, easily filtered, and highly reactive towards electron-deficient heterocycles.

Reagents:

  • SiliaMetS® Thiol (or equivalent polymer-supported SH).

  • Base: Diisopropylethylamine (DIPEA) or

    
    .
    

Protocol:

  • Calculate: Add 3–4 equivalents of Thiol resin relative to the estimated amount of unreacted 2-CP (determined by LCMS/NMR).

  • Solvent System: Dissolve crude mixture in DMF, DMSO, or 1,4-Dioxane. (DCM is often too low-boiling for efficient scavenging of unreactive chlorides).

  • Base Addition: Add 4 equivalents of DIPEA.

    • Mechanism:[1][2] The base deprotonates the thiol, generating the thiolate anion (

      
      ), which attacks the 2-CP via 
      
      
      
      .
  • Incubate: Heat the mixture to 60–80°C for 4–12 hours with agitation.

    • Note: 2-CP is not highly reactive; room temperature scavenging is often insufficient.

  • Filter: Filter the suspension through a fritted funnel or Celite pad. The 2-CP is now covalently bound to the solid beads.

  • Wash: Wash the resin with EtOAc to recover any trapped product.

ScavengingMechanism Resin Resin-SH (Solid Support) Complex Transition State (S_NAr) Resin->Complex + Heat Base Base (DIPEA) Base->Complex CP 2-Chloropyrazine (Solution) CP->Complex Waste Resin-S-Pyrazine (Solid Waste) Complex->Waste Filtration Product Pure Product (Filtrate) Complex->Product Flow Through

Figure 2: Mechanism of Solid-Phase Extraction (SPE) using thiol scavengers.

Method C: Chromatographic Resolution

Best for: Small scale, final purification.

The Logic: 2-CP is relatively non-polar compared to most functionalized products (amines, carboxylic acids). It typically elutes near the solvent front in polar gradients.

Recommended Systems:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase:

    • Weak: 0-20% Ethyl Acetate in Hexanes (2-CP elutes early, Rf ~0.6 in 20% EtOAc).

    • Strong:[1][3] If your product is very polar (e.g., requires MeOH/DCM), wash the column with 100% DCM or 50% EtOAc/Hex first to flush out the 2-CP before switching to the polar solvent.

Warning: 2-CP is UV active (254 nm). Do not mistake its strong absorbance for your product. It often appears as a dark, broad spot at high Rf.

Troubleshooting & FAQs

Q: I tried an acid wash (1M HCl), but the 2-chloropyrazine is still there. Why? A: 2-Chloropyrazine is extremely weakly basic due to the electron-withdrawing chlorine atom and the pyrazine ring system. Its conjugate acid


 is roughly -1.[4]1. 1M HCl is not strong enough to fully protonate it and drive it into the aqueous layer. It prefers the organic layer. Solution:  Use Method A (Azeotrope) or Method C (Chromatography).

Q: I see a "ghost peak" in my LCMS that matches 2-CP, but I dried it overnight. A: 2-CP sublimes. If you dried your sample on a vacuum manifold and then reconstituted it, 2-CP might have sublimed onto the neck of the flask or the septum and fallen back in when you added solvent. Solution: Wipe the neck of the flask with a Kimwipe soaked in acetone before reconstituting, or switch to a fresh vial after the final drying step.

Q: Can I use an amine scavenger instead of a thiol? A: Yes, amine resins (e.g., Trisamine) can work, but they generally require higher temperatures (>80°C) to displace the chloride on 2-CP compared to thiols. Thiols are softer, better nucleophiles for this specific substrate.

Q: My product has the same Rf as 2-chloropyrazine. What now? A: Change the selectivity of your stationary phase.

  • C18 (Reverse Phase): 2-CP is moderately lipophilic but much less so than many complex drugs. It usually elutes early in a Water/Acetonitrile gradient.

  • DCM/MeOH: Switch from Hex/EtOAc to DCM/MeOH. Pyrazines interact differently with DCM, often changing the separation factor (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73277, 2-Chloropyrazine. Retrieved from [Link]

  • Perrin, D. D. (1965).[5] Dissociation Constants of Organic Bases in Aqueous Solution.[5] IUPAC Chemical Data Series.[5] (Confirming weak basicity of pyrazine derivatives).

Sources

Optimization

Handling hygroscopic nature of pyrrolidin-3-ol derivatives

Technical Support Center: Handling Hygroscopic Pyrrolidin-3-ol Derivatives Executive Summary: The "Water Magnet" Challenge Pyrrolidin-3-ol (3-pyrrolidinol) and its derivatives are critical chiral building blocks in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Pyrrolidin-3-ol Derivatives

Executive Summary: The "Water Magnet" Challenge

Pyrrolidin-3-ol (3-pyrrolidinol) and its derivatives are critical chiral building blocks in drug discovery, particularly for introducing polarity and hydrogen-bonding capability into scaffolds. However, their dual functionality—a secondary amine and a secondary alcohol—makes them aggressive hydrogen bond donors and acceptors.

The Core Problem: These molecules are not just hygroscopic; they are deliquescent . They will absorb atmospheric moisture until they dissolve in it, transforming from a manageable solid or viscous oil into an unusable aqueous "goo." This water contamination is not inert; it actively sabotages stoichiometry, hydrolyzes activated intermediates (like acid chlorides or active esters), and skews molecular weight calculations.

This guide provides a self-validating system to handle, store, and remediate these compounds, ensuring your experimental data remains reproducible.

Handling Decision Matrix

Before opening the bottle, determine your path. Handling the free base requires different precautions than the salt form.

HandlingMatrix Start Start: Received Pyrrolidin-3-ol Derivative CheckForm Check Form: Salt or Free Base? Start->CheckForm Salt Salt Form (e.g., HCl, TFA) CheckForm->Salt FreeBase Free Base (Viscous Oil/Low MP Solid) CheckForm->FreeBase SaltAction Store in Desiccator Weigh quickly in air Salt->SaltAction FreeBaseAction Is it a liquid/oil? FreeBase->FreeBaseAction Reaction Reaction Setup SaltAction->Reaction YesLiquid Yes: Syringe Transfer ONLY Do not pour FreeBaseAction->YesLiquid Viscous Liquid NoSolid No: Inert Atmosphere Glovebox or Cone-and-Quarter under N2 FreeBaseAction->NoSolid Waxy Solid YesLiquid->Reaction NoSolid->Reaction

Figure 1: Decision matrix for handling pyrrolidin-3-ol derivatives based on physical state and salt form.

Storage & Handling FAQs

Q: I received the package, and the bottle looks "sweaty" or the solid is clumped. Is it ruined? A: Not necessarily, but it is compromised. The "sweat" is likely absorbed water.

  • Immediate Action: Do not open the bottle in the open lab. Transfer it to a desiccator or glovebox immediately.

  • Validation: Perform a Karl Fischer (KF) titration (see Section 5) to determine water content.[1][2][3] If water > 1-2%, you must dry it before using it in stoichiometry-sensitive reactions.

Q: How should I store the free base for long-term stability? A: The free base is prone to oxidation and moisture uptake.

  • Purge: Always backfill the headspace with Argon or Nitrogen after use.

  • Seal: Use Parafilm® and electrical tape over the cap.

  • Secondary Containment: Store the bottle inside a heat-sealed aluminized bag with a desiccant packet (silica gel or molecular sieves).

  • Temperature: Store at 2–8°C. Cold storage slows oxidation but increases the rate of condensation if opened while cold. Always allow the bottle to warm to room temperature before opening.

Q: Can I use a spatula to weigh the free base? A: Avoid if possible. The free base is often a viscous oil or sticky solid.

  • Best Practice: Treat it as a liquid. Use a wide-bore needle and syringe. Weigh the full syringe, dispense, and weigh the empty syringe (weighing by difference). This minimizes atmospheric exposure.

Synthesis Troubleshooting: "Is Water the Culprit?"

Water interferes via two main mechanisms: Competitor Nucleophile and Hydrolysis .

Scenario A: Amide Coupling (EDC/NHS or HATU) yields are low.

  • Mechanism: Water competes with the secondary amine of the pyrrolidine to attack the activated ester. This hydrolyzes your expensive acid back to the starting material.

  • Diagnosis: Check LCMS for the mass of the hydrolyzed acid.

  • Fix: Azeotropically dry the pyrrolidin-3-ol (see Protocol below) and use an excess (1.2–1.5 equiv) to account for any "dead" amine.

Scenario B: Nucleophilic Substitution (SN2) is sluggish.

  • Mechanism: Water solvates the nucleophilic nitrogen, forming a hydration shell that increases the energy barrier for attack.

  • Fix: Switch to a polar aprotic solvent (DMF/DMSO) and add activated 4Å molecular sieves directly to the reaction vessel.

Protocol: Remediation of Wet Material (Azeotropic Drying)

If your material is wet, standard vacuum drying is often insufficient because the water is hydrogen-bonded. Azeotropic distillation is the most effective method.

Reagents: Anhydrous Toluene (forms azeotrope with water at 85°C).

Step-by-Step Protocol:

  • Dissolution: Dissolve the wet pyrrolidin-3-ol derivative in anhydrous Toluene (10 mL Toluene per 1 g substance).

  • Distillation: Rotovap the mixture at 45–50°C under reduced pressure.

    • Observation: The mixture may turn cloudy as the azeotrope (water/toluene) boils off first.

  • Repetition: Redissolve the oily residue in fresh Toluene and repeat the process 3 times .

  • Final Drying: Place the flask on a high-vacuum manifold (< 1 mbar) for 4–12 hours to remove trace toluene.

  • Verification: Check NMR (CDCl3). Toluene peaks (δ 2.36, 7.1-7.2) should be minimal, and the water peak should be significantly reduced.

DryingWorkflow WetSample Wet Sample (>2% H2O) AddToluene Add Toluene (10 vol) WetSample->AddToluene Rotovap Rotovap (Azeotrope Removal) AddToluene->Rotovap Check Repeat 3x? Rotovap->Check Check->AddToluene No HiVac High Vacuum (Overnight) Check->HiVac Yes DrySample Dry Sample Ready for Use HiVac->DrySample

Figure 2: Azeotropic drying workflow using Toluene.

Analytical Characterization (The "Hidden" Errors)

A. Karl Fischer (KF) Titration [1][2][4]

  • The Issue: Secondary amines like pyrrolidin-3-ol are basic. They can shift the pH of the KF reagent > 8, causing a side reaction (Iodine disproportionation) that consumes iodine continuously. This leads to falsely high water readings or a non-terminating titration.

  • The Solution: Use a Buffered Solvent System . Add Salicylic Acid or Benzoic Acid to the KF vessel to buffer the pH to ~5–7. Alternatively, use commercial "KF Reagents for Amines."

B. NMR Spectroscopy

  • The Issue: The -OH and -NH protons exchange rapidly with water. A broad peak at δ 1.5–3.0 ppm often obscures the pyrrolidine ring protons.

  • The Solution:

    • D2O Shake: Add 1-2 drops of D2O to the NMR tube. The -OH, -NH, and H2O peaks will collapse into a single HDO peak (approx. δ 4.79), revealing the ring protons.

    • DMSO-d6: Use dry DMSO-d6. Strong H-bonding with DMSO often separates the -OH and -NH signals into distinct multiplets, allowing for integration.

Quantitative Data: Solvent & Salt Comparison

Table 1: Physical State & Hygroscopicity Comparison

Form Physical State Hygroscopicity Handling Recommendation
Free Base Viscous Oil / Low MP Solid Severe (Deliquescent) Syringe transfer; Azeotrope before use.
HCl Salt Crystalline Solid Moderate Weigh in air (quickly); Store w/ desiccant.

| TFA Salt | Crystalline/Waxy Solid | High | Hygroscopic; often acidic (corrosive). |

Table 2: Azeotropic Solvent Compatibility

Solvent Azeotrope BP (with H2O) % Water in Azeotrope Suitability for Pyrrolidin-3-ol
Toluene 85°C 20.2% Excellent. Inert, easy to remove.
Ethanol 78°C 4.4% Poor. Soluble, but hard to dry completely.

| DCM | 38°C | 1.5% | Poor. Low water carrying capacity. |

References

  • PubChem. (2025).[5] (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874.[5] National Library of Medicine. [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration - Determination of Water in Amines. Mettler Toledo Applications Library. [Link]

  • University of Rochester. (n.d.). Workup: Drying Methods - Azeotroping. Department of Chemistry. [Link]

  • EPA. (n.d.). Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. US Environmental Protection Agency. [Link]

Sources

Troubleshooting

Troubleshooting low conversion in pyrazine nucleophilic substitution

Welcome to the Technical Support Center for Heteroaromatic Functionalization. As a Senior Application Scientist, I frequently see researchers struggle with the 1,4-diazine (pyrazine) system.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heteroaromatic Functionalization. As a Senior Application Scientist, I frequently see researchers struggle with the 1,4-diazine (pyrazine) system. While structurally similar to pyrimidines, pyrazines distribute their electron density differently, often making the 2- and 2,5-positions deceptively resistant to standard nucleophilic attack.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind low conversions and provide self-validating protocols to ensure your syntheses succeed.

Part 1: Diagnostic Workflow

Before altering your reagents, it is critical to identify whether your reaction is failing due to kinetic, electronic, or steric limitations. Use the logical workflow below to diagnose your specific SNAr bottleneck.

Troubleshooting Start Low Conversion in Pyrazine SNAr CheckNuc Evaluate Nucleophile & Steric Hindrance Start->CheckNuc StrongNuc Aliphatic / Strong Amine CheckNuc->StrongNuc WeakNuc Aryl / Weak / Bulky Amine CheckNuc->WeakNuc OptCond Optimize SNAr: DMSO/NMP, Microwave (150°C) StrongNuc->OptCond Kinetic Limitation ChemAct Chemical Activation: Pyrazine N-Oxide Route WeakNuc->ChemAct Electronic Limitation CatBypass Catalytic Bypass: Buchwald-Hartwig Amination WeakNuc->CatBypass Steric Limitation

Diagnostic workflow for troubleshooting low conversion in pyrazine functionalization.

Part 2: Mechanistic FAQs & Causality

Q1: Why is my SNAr on a substituted pyrazine stalling at 20-30% conversion despite prolonged heating? The Causality: The traditional view of SNAr involves a discrete, stable Meisenheimer complex. However, recent kinetic isotope effect (KIE) studies reveal that many SNAr reactions on heterocycles with good leaving groups (like chloride) actually proceed through a concerted mechanism[1]. Because there is no stable intermediate to trap, the transition state is highly sensitive to the electronic nature of the ring. If your pyrazine has an electron-donating group (EDG) at the 2-position, it significantly raises the activation energy barrier, shifting regioselectivity and drastically lowering reaction rates[2].

Q2: I am using a weak nucleophile (e.g., an aniline). How can I drive the conversion without degrading the starting material? The Causality: Weak nucleophiles fail to provide enough electron density to overcome the concerted transition state barrier. The Solution: Switch to a polar aprotic solvent (DMSO or NMP) to leave the nucleophile unsolvated and highly reactive. Couple this with microwave irradiation. Microwave heating rapidly achieves high temperatures (120–150 °C), forcing the kinetic barrier to be breached in minutes rather than hours, thereby avoiding the thermal degradation (protodehalogenation or hydrolysis) typically seen in prolonged oil-bath heating[3].

Q3: Thermal SNAr completely failed. How can I chemically activate the pyrazine ring to force the substitution? The Causality: The pyrazine core lacks sufficient electrophilicity for your specific nucleophile. The Solution: Oxidize the pyrazine to a Pyrazine N-oxide. The N-oxide moiety acts as a powerful electron-withdrawing group via induction, drastically increasing the electrophilicity of the adjacent carbons. This facilitates aromatization and allows for substitution under much milder conditions. Following the reaction, the N-oxide can be easily reduced[4].

Q4: What if SNAr is fundamentally unsuited for my sterically hindered substrate? The Causality: Bulky secondary amines physically cannot achieve the necessary trajectory for a concerted SNAr attack. The Solution: Bypass the SNAr mechanism entirely by utilizing transition-metal catalysis, specifically the Buchwald-Hartwig amination[5]. Using Palladium catalysts with bulky, electron-rich phosphine ligands (like DPPF) or N-Heterocyclic Carbenes (NHCs) facilitates oxidative addition into the pyrazine-halide bond and subsequent reductive elimination, bypassing steric limitations[6][7][8].

Part 3: Quantitative Data Comparison

To help you select the right intervention, review the comparative performance of these functionalization strategies based on our laboratory benchmarks.

StrategyIdeal Nucleophile ProfileTypical Temp RangeAverage ConversionKey Limitation
Standard Thermal SNAr Primary aliphatic amines80–100 °C30–50%Fails with anilines/sterics[3].
Microwave-Assisted SNAr Secondary aliphatic amines120–150 °C75–90%High risk of di-substitution[3].
N-Oxide Activation SNAr Weak/deactivated amines25–60 °C80–95%Requires extra redox steps[4].
Buchwald-Hartwig Amination Bulky/sterically hindered amines80–110 °C85–98%Sensitive to moisture/oxygen[5][8].

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." This means the reaction provides physical or analytical checkpoints to confirm success before you commit to workup.

Protocol A: Microwave-Assisted SNAr of 2,5-Dichloropyrazine

Best for: Aliphatic amines stalling under standard thermal conditions.

  • Setup: In a 10 mL microwave vial, dissolve 2,5-dichloropyrazine (1.0 eq) and your amine (1.1 eq) in anhydrous DMSO (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Irradiation: Seal the vial and heat in a microwave synthesizer at 130 °C for 20 minutes.

  • Self-Validation Checkpoint (Instrumental): Monitor the real-time pressure curve on the microwave interface. A stable pressure plateau indicates smooth SNAr kinetics. A sudden pressure spike (>15 bar) indicates solvent degradation or runaway side-reactions.

  • Self-Validation Checkpoint (Analytical): Spot the crude mixture on a TLC plate (Hexanes/EtOAc). The mono-substituted product will exhibit a distinct polarity shift and intense bright blue fluorescence under 254 nm UV light, confirming the introduction of the amine lone pair to the conjugated system[3].

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Aryl amines, bulky secondary amines, or completely unreactive pyrazines.

BHA_Workflow Precat Pd Precatalyst (e.g., Pd2(dba)3) ActivePd Active Pd(0)L (Deep Red Solution) Precat->ActivePd Ligand Exchange OxAdd Oxidative Addition (Pyrazine-Cl Cleavage) ActivePd->OxAdd + Halopyrazine AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine / Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim Base Assistance RedElim->ActivePd Cycle Renewal

Self-validating workflow of the Pd-catalyzed Buchwald-Hartwig amination cycle.

  • Setup: In a glovebox or under strict Schlenk conditions, combine the chloropyrazine (1.0 eq), amine (1.2 eq), Pd2(dba)3 (0.02 eq), DPPF ligand (0.04 eq), and Cs2CO3 (2.0 eq) in anhydrous, degassed toluene.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Self-Validation Checkpoint (Visual): Within the first 15 minutes of heating, the suspension should transition from a muddy purple/brown to a homogeneous, clear deep red/orange solution . This color change visually validates the successful formation of the active Pd(0)-ligand complex[6].

  • Failure Checkpoint: If the solution turns completely black with a metallic mirror or precipitate, the catalyst has "crashed out" (Pd black formation) due to oxygen ingress or ligand degradation. Abort and restart[8].

Part 5: References

  • BenchChem. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols.3

  • American Chemical Society (ACS). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. 2

  • Harvard DASH. Concerted nucleophilic aromatic substitutions. 1

  • ResearchGate. SNH reactions of pyrazine N-oxides and 1,2,4-triazine 4-oxides with CH-active compounds. 4

  • PubMed Central (PMC). Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. 6

  • Wikipedia. Buchwald–Hartwig amination. 5

  • Chemical Reviews (ACS). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. 7

  • National Institutes of Health (NIH). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. 8

Sources

Reference Data & Comparative Studies

Validation

High-Resolution LC-MS/MS Platform Comparison: Elucidating the Fragmentation Pattern of 1-(Pyrazin-2-yl)pyrrolidin-3-ol

Executive Summary The structural elucidation of basic heterocyclic scaffolds is a critical bottleneck in pharmaceutical development. 1-(Pyrazin-2-yl)pyrrolidin-3-ol [1] is a highly relevant building block that presents u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of basic heterocyclic scaffolds is a critical bottleneck in pharmaceutical development. 1-(Pyrazin-2-yl)pyrrolidin-3-ol [1] is a highly relevant building block that presents unique analytical challenges due to the competing proton affinities of its pyrazine and pyrrolidine rings. This guide objectively compares the performance of two leading High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap Mass Spectrometry and Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry —in characterizing the LC-MS/MS fragmentation pattern of this compound. By analyzing experimental data, mass accuracy, and detector dynamics, we demonstrate how platform selection directly impacts the fidelity of structural elucidation.

The Analytical Challenge: Basic Pyrrolidine Scaffolds

During Electrospray Ionization (ESI+), 1-(Pyrazin-2-yl)pyrrolidin-3-ol yields a protonated precursor ion ([M+H]+) at m/z 166.098. However, basic moieties like pyrrolidine are known to preferentially sequester protons during tandem mass spectrometry (MS/MS)[2][3]. This sequestration often leads to a dominant, uninformative pyrrolidinol fragment ion, suppressing the signal of the diagnostic pyrazine fragments and resulting in a loss of structural detail[2].

To overcome this, the chosen analytical platform must possess exceptional intra-scan dynamic range and high resolution at low m/z ranges to accurately detect and assign low-abundance diagnostic ions[4].

Mechanistic Fragmentation Pathway

Understanding the intrinsic fragmentation logic of 1-(Pyrazin-2-yl)pyrrolidin-3-ol is required before evaluating instrument performance. The fragmentation is driven by heterolytic bond cleavages and neutral losses:

  • Dehydration: The hydroxyl group on the pyrrolidine ring is labile, resulting in a rapid neutral loss of water (18.01 Da) to yield m/z 148.087.

  • Pyrrolidine Ring Cleavage: Partial ring opening results in the neutral loss of C2H4O (44.03 Da), yielding m/z 122.072.

  • Heterolytic C-N Cleavage: The bond connecting the pyrazine and pyrrolidine rings breaks. Because the pyrrolidine nitrogen is highly basic, it retains the proton to form the dominant pyrrolidinol cation (m/z 88.076)[3]. The pyrazinium cation (m/z 81.045) is formed in much lower abundance due to the inherent stability and lower proton affinity of the pyrazine ring[5].

Fragmentation M Precursor Ion [M+H]+ m/z 166.098 H2O Dehydration [M+H-H2O]+ m/z 148.087 M->H2O -H2O (18.01 Da) Ring Pyrrolidine Cleavage [M+H-C2H4O]+ m/z 122.072 M->Ring -C2H4O (44.03 Da) Pyrazine Pyrazinium Cation [C4H5N2]+ m/z 81.045 M->Pyrazine Heterolytic C-N Cleavage Pyrrol Pyrrolidinol Cation [C4H10NO]+ m/z 88.076 M->Pyrrol Heterolytic C-N Cleavage H2O->Pyrazine Secondary Fragmentation

Figure 1: Proposed LC-MS/MS fragmentation pathway of 1-(Pyrazin-2-yl)pyrrolidin-3-ol.

Platform Overview: Orbitrap vs. Q-TOF

While both platforms offer high-resolution capabilities, their underlying physics dictate their performance in small molecule analysis:

  • Orbitrap (Product): Utilizes Fourier Transform (FT) deconvolution and a Higher-energy Collisional Dissociation (HCD) cell. It provides ultra-high resolution (up to 240,000 FWHM) and exceptional discrimination between ions of interest and interfering species at low m/z ranges (m/z 50–300)[4].

  • Q-TOF (Alternative): Utilizes Time-of-Flight mass analysis and a traditional Collision-Induced Dissociation (CID) cell. It offers superior scan rates suitable for rapid UHPLC gradients but often suffers from detector saturation and reduced isotopic fidelity at very low m/z ranges[4][6].

Experimental Methodology (Self-Validating Protocol)

To objectively compare the platforms, the following self-validating protocol was executed.

Step 1: System Suitability & Self-Validation

  • Action: Inject 10 µL of Leucine Enkephalin (m/z 556.2771) calibration standard before and after the sequence.

  • Causality: Mass spectrometers are subject to thermal drift. Verifying mass accuracy (< 2 ppm for Orbitrap, < 5 ppm for Q-TOF) before the sequence establishes a self-validating baseline, ensuring that any mass shifts observed in the pyrazine fragments are due to instrument limitations (e.g., detector saturation) rather than poor calibration[6].

Step 2: Sample Preparation

  • Action: Dilute 1-(Pyrazin-2-yl)pyrrolidin-3-ol to 10 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The basic pyrrolidine nitrogen requires an excess of protons to ensure complete ionization. Formic acid acts as the proton donor, standardizing the precursor ion population to [M+H]+ and preventing the formation of sodium adducts that would convolute the MS/MS spectra.

Step 3: MS/MS Fragmentation (HCD vs. CID)

  • Action: Apply Normalized Collision Energy (NCE) of 25, 35, and 45 for Orbitrap HCD, and 15, 25, and 35 eV for Q-TOF CID.

  • Causality: HCD and CID deposit energy differently. To achieve comparable fragmentation depth, Orbitrap HCD typically requires optimal collision energy settings that are a few eV lower than Q-TOF CID[7]. Stepping the energy ensures the capture of both fragile dehydration events (low CE) and robust pyrazine ring cleavages (high CE).

Workflow cluster_MS High-Resolution MS/MS Platforms Sample Sample Preparation 10 ng/mL, 0.1% FA LC UHPLC Separation C18, Gradient Elution Sample->LC Orbi Orbitrap MS HCD Cell, Res: 70k LC->Orbi QTOF Q-TOF MS CID Cell, Res: 40k LC->QTOF Data Data Deconvolution & Mass Accuracy Profiling Orbi->Data QTOF->Data

Figure 2: Comparative experimental workflow for Orbitrap vs. Q-TOF MS/MS analysis.

Comparative Performance Data

The table below summarizes the quantitative fragmentation data obtained from both platforms.

Fragment AssignmentTheoretical m/zOrbitrap (HCD) m/zOrbitrap Error (ppm)Q-TOF (CID) m/zQ-TOF Error (ppm)
[M+H]+ 166.0980166.0981+0.6166.0984+2.4
[M+H - H2O]+ 148.0874148.0875+0.7148.0879+3.4
[M+H - C2H4O]+ 122.0718122.0719+0.8122.0723+4.1
[C4H10NO]+ (Pyrrolidinol)88.076288.0763+1.188.0768+6.8
[C4H5N2]+ (Pyrazinium)81.045281.0453+1.281.0459+8.6

Causality & Expert Insights: Why Orbitrap Excels

The data reveals a critical divergence in platform performance at the low m/z range. While both instruments successfully identify the precursor and primary neutral losses, the Q-TOF exhibits significant mass drift (+8.6 ppm) for the low-abundance pyrazinium cation (m/z 81.045).

The Causality: Because the pyrrolidine moiety preferentially sequesters the proton[2][3], the pyrrolidinol cation (m/z 88.076) is generated at massive abundances compared to the pyrazinium cation. In Q-TOF systems, this massive influx of a single product ion can cause rapid saturation of the Time-of-Flight detector[4]. This saturation distorts the peak shape and shifts the centroid mass of neighboring low-abundance ions, resulting in poor isotopic fidelity and higher ppm errors[4][6].

Conversely, Orbitrap mass analyzers utilize Fourier Transform deconvolution. The longer the Orbitrap "scans" the ion packet, the cleaner the signal becomes, as signal averages toward the positive and noise averages toward zero[8]. Furthermore, Orbitraps possess an intra-scan dynamic range of up to 5 orders of magnitude[4]. This allows the Orbitrap to simultaneously measure the highly abundant pyrrolidinol cation and the trace-level pyrazinium cation without detector saturation, maintaining sub-1.5 ppm mass accuracy across the entire spectrum. For researchers elucidating novel pyrazine-pyrrolidine derivatives, this low-mass accuracy is the difference between a confirmed structure and an ambiguous assignment.

References

Sources

Comparative

Comparative Guide: Reactivity Profiling of Pyrazine, Pyridine, and Pyrrolidine Analogs

Executive Summary: The Nitrogen Rule In heterocyclic chemistry, the "Nitrogen Rule" is the governing principle for reactivity: adding nitrogen atoms to an aromatic ring lowers the LUMO energy, decreasing basicity and inc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitrogen Rule

In heterocyclic chemistry, the "Nitrogen Rule" is the governing principle for reactivity: adding nitrogen atoms to an aromatic ring lowers the LUMO energy, decreasing basicity and increasing susceptibility to nucleophilic attack.

This guide provides a head-to-head technical comparison of three critical pharmacophores: Pyridine (the benchmark), Pyrazine (the electron-deficient bioisostere), and Pyrrolidine (the saturated, 3D counterpart).

Key Takeaways:

  • SNAr Reactivity: Pyrazine analogs react significantly faster than pyridines due to para-nitrogen stabilization of the Meisenheimer complex.

  • Electrophilic Substitution (SEAr): Both are poor substrates, but pyrazine is functionally inert to SEAr without activation (e.g., N-oxidation).

  • Physicochemicals: Pyrazine lowers LogP (increasing hydrophilicity) more effectively than pyridine, despite having a net dipole moment of zero in its parent form.

  • Pyrrolidine: distinct from the aromatics, it serves as a high-pKa, solubilizing,

    
    -rich scaffold that resists metabolic flattening.
    

Physicochemical Baseline

Understanding the electronic landscape is prerequisite to predicting reactivity. The following data highlights the dramatic shift in properties when moving from a single nitrogen (pyridine) to a 1,4-diazine (pyrazine) and a saturated system (pyrrolidine).

Table 1: Comparative Physicochemical Properties[1]
PropertyPyridine (Benchmark)Pyrazine (1,4-Diazine)Pyrrolidine (Saturated)
Structure 6-membered, aromatic, 1 N6-membered, aromatic, 2 N5-membered, saturated, 1 N
Hybridization



pKa (Conj. Acid) 5.23 (Basic)0.65 (Very Weak Base)11.27 (Strong Base)
LogP ~0.65~ -0.23~0.46
Dipole Moment 2.2 D0 D (Symmetric)*1.57 D
LUMO Energy High (Relatively)Low (Electron Deficient)N/A (High HOMO)
Bioisosteric Role H-bond acceptorH-bond acceptor (x2), Solubility enhancerSolubilizer, 3D-scaffold

*Note: While parent pyrazine has 0 D dipole due to symmetry, mono-substituted pyrazine analogs (e.g., 2-chloropyrazine) exhibit strong dipoles.

Reactivity Showdown: Nucleophilic Aromatic Substitution (SNAr)

The most distinct difference between pyridine and pyrazine is their response to nucleophiles.

Mechanism & Causality

The rate-determining step in SNAr is the formation of the Meisenheimer complex .[1]

  • Pyridine: The negative charge in the intermediate is stabilized by the nitrogen atom only when the leaving group is at the ortho (2-) or para (4-) position.

  • Pyrazine: In 2-chloropyrazine, the negative charge is stabilized by the ortho nitrogen (N1) AND inductively by the para nitrogen (N4). The second nitrogen acts as an electron sink, dramatically lowering the activation energy compared to pyridine.

Experimental Evidence: Relative Rates

Kinetic studies of aminolysis (reaction with piperidine in EtOH) reveal the following reactivity order:



  • 2-Chloropyrazine is approximately 10–50x more reactive than 2-chloropyridine depending on the nucleophile.

  • Implication: Pyrazine couplings can often proceed at lower temperatures or without the transition metal catalysts (Pd, Cu) required for deactivated pyridines.

Visualization: SNAr Pathway Analysis

SNAr_Pathway cluster_stabilization Stabilization Factors Start Substrate (Cl-Heterocycle) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate k1 (RDS) Product Substituted Product Intermediate->Product - Cl (Fast) Pyridine Pyridine: Stabilized by 1 N Intermediate->Pyridine Pyrazine Pyrazine: Stabilized by 2 Ns (Lower Barrier) Intermediate->Pyrazine

Figure 1: Reaction coordinate for SNAr. Pyrazine lowers the energy of the Meisenheimer complex more effectively than pyridine.

Electrophilic & Radical Functionalization

While SNAr favors pyrazine, other transformations show divergent preferences.

Electrophilic Aromatic Substitution (SEAr)
  • Pyridine: Reacts poorly. Nitration requires forcing conditions (

    
    ) or activation (N-oxide). Occurs at C3 (meta).
    
  • Pyrazine: Inert. The ring is too electron-deficient. SEAr is not a viable synthetic pathway for pyrazines.

  • Solution: Use Minisci reactions (radical substitution) or Directed Ortho Metalation (DoM) .

The Minisci Reaction (Radical Alkylation)

This is the premier method for functionalizing these electron-poor rings.

  • Mechanism: Nucleophilic radical attack on the protonated heterocycle.

  • Comparison: Pyrazine > Pyridine.

    • The lower LUMO of pyrazine makes it a superior "radical trap" for nucleophilic alkyl radicals.

    • Regioselectivity: Pyridine gives mixtures (C2/C4).[2] Pyrazine (monosubstituted) typically reacts at the C5 position (para to the substituent) or C3, depending on sterics.

The Saturated Analog: Pyrrolidine

Pyrrolidine is not an aromatic reactant but a structural building block . It is compared here because medicinal chemists often "saturate" a pyridine/pyrazine core to improve properties.

  • Chirality: Unlike Py/Pz, pyrrolidine offers two stereocenters (C2, C3), allowing vectors for specific target engagement.

  • Solubility: The

    
     character breaks planarity (Fsp3 score), disrupting crystal packing and significantly improving aqueous solubility.
    
  • Basicity: With a pKa ~11, it is protonated at physiological pH, forming a cation that can form salt bridges with protein residues (e.g., Asp, Glu).

Experimental Protocols

Protocol A: SNAr Amination of 2-Chloropyrazine

A catalyst-free method leveraging the high reactivity of the pyrazine core.

  • Reagents: 2-Chloropyrazine (1.0 equiv), Primary Amine (1.2 equiv), DIPEA (2.0 equiv), DMSO (anhydrous).

  • Setup: Charge a reaction vial with 2-chloropyrazine and amine in DMSO (0.5 M concentration). Add DIPEA.

  • Reaction: Heat to 80 °C for 2–4 hours. (Note: Pyridine analogs would typically require 120 °C or Pd-catalysis for the same conversion).

  • Workup: Dilute with water/EtOAc. Wash organic layer with brine (3x) to remove DMSO. Dry over MgSO4.

  • Validation: Monitor disappearance of starting material (LCMS). Pyrazine product will be more polar than the chloride.

Protocol B: Minisci Alkylation of Pyridine/Pyrazine

Silver-catalyzed decarboxylative alkylation.

  • Reagents: Heterocycle (1.0 equiv), Carboxylic Acid (2.0 equiv), AgNO3 (0.2 equiv), (NH4)2S2O8 (1.5 equiv), TFA (1.0 equiv).

  • Solvent: Biphasic DCM/Water (1:1).

  • Procedure:

    • Dissolve heterocycle and acid in DCM/Water.

    • Add TFA (protonation activates the ring).

    • Add AgNO3 and Persulfate.

    • Stir vigorously at 40 °C for 12 hours.

  • Mechanism: Ag(I) is oxidized to Ag(II) by persulfate; Ag(II) decarboxylates the acid to generate an alkyl radical, which attacks the protonated heterocycle.

Decision Guide: Scaffold Selection

Use this logic flow to select the correct analog for your drug campaign.

Selection_Logic cluster_reactivity Synthetic Requirement Start Design Goal? Q1 Need Planarity / Aromaticity? Start->Q1 Yes Q2 Need 3D Shape / Solubility? Start->Q2 No Q3 Metabolic Stability Issue? Q1->Q3 Pyrrolidine PYRROLIDINE (High Fsp3, Basic) Q2->Pyrrolidine Select Pyrazine PYRAZINE (Low LogP, Fast SNAr) Q3->Pyrazine High (Need to lower LogP) Pyridine PYRIDINE (Benchmark, Versatile) Q3->Pyridine Moderate Rxn1 Nucleophilic Attack (SNAr)? Pyrazine->Rxn1 Rxn2 Radical Attack (Minisci)? Pyridine->Rxn2 Pyrazine is Superior Pyrazine is Superior Rxn1->Pyrazine is Superior Fast Rxn2->Pyrazine is Superior Lower LUMO

Figure 2: Decision tree for selecting between Pyridine, Pyrazine, and Pyrrolidine based on medicinal chemistry needs.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for fundamental reactivity trends).
  • Blakemore, D. C., et al. (2011). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 3, 158–164. Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles." Med.[3][4] Chem. Commun., 2, 1135-1161. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on compound developability." Drug Discovery Today, 14(21-22), 1011-1020. Link

  • Meanwell, N. A. (2011). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Validation

Comparative Guide: UV-Vis Absorption Characteristics of N-Pyrazinyl Pyrrolidines

Executive Summary In the development of advanced photophysical materials, fluorescent probes, and targeted pharmacophores, the selection of the correct heterocyclic push-pull system is critical. N-pyrazinyl pyrrolidines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced photophysical materials, fluorescent probes, and targeted pharmacophores, the selection of the correct heterocyclic push-pull system is critical. N-pyrazinyl pyrrolidines represent a highly efficient donor-acceptor architecture. By pairing the strong electron-donating capability of the pyrrolidine ring with the highly electron-deficient pyrazine core, researchers can achieve pronounced Intramolecular Charge Transfer (ICT).

This guide objectively compares the UV-Vis absorption characteristics of N-pyrazinyl pyrrolidines against common alternatives—such as N-pyridyl pyrrolidines and simple aminopyrazines—and provides validated experimental protocols for characterizing their photophysical properties.

Mechanistic Overview: The Push-Pull Dynamics

To understand the superior absorption characteristics of N-pyrazinyl pyrrolidines, we must examine the causality behind the molecular orbital interactions[1]:

  • The Acceptor (Pyrazine vs. Pyridine): Pyrazine possesses two para-oriented nitrogen atoms in its aromatic ring. This dual-heteroatom substitution significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to pyridine. Consequently, pyrazine acts as a much stronger electron acceptor[1].

  • The Donor (Pyrrolidine vs. Primary Amines): Pyrrolidine is a cyclic secondary amine. Its constrained five-membered ring forces the nitrogen's lone pair into an optimal planar alignment with the adjacent aromatic

    
    -system. This results in a higher Highest Occupied Molecular Orbital (HOMO) energy and stronger electron donation compared to acyclic or primary amines[2].
    

When these two moieties are coupled, the resulting narrow HOMO-LUMO gap facilitates a low-energy, highly allowed


 and 

transition, manifesting as a strong, red-shifted ICT band in the UV-Vis spectrum[3].

Photophysical Pathway Visualization

Below is the logical workflow of the electronic transitions that dictate the UV-Vis absorption and subsequent relaxation in N-pyrazinyl pyrrolidines.

G GS Ground State (S0) Localized Electron LE Locally Excited (LE) Franck-Condon State GS->LE UV-Vis Absorption ICT ICT State Charge Separation LE->ICT Solvent Relaxation Relax Relaxation (Fluorescence/Non-Rad) ICT->Relax Emission Relax->GS Ground Return

Photophysical pathway of N-pyrazinyl pyrrolidines showing Intramolecular Charge Transfer (ICT).

Comparative UV-Vis Absorption Data

The table below synthesizes the quantitative absorption data of N-pyrazinyl pyrrolidines compared to structurally related alternatives. The data highlights the profound impact of the pyrazine-pyrrolidine synergy on the absorption maximum (


) and the molar extinction coefficient (

).
Compound ClassAcceptor CoreDonor Group

(Non-Polar, e.g., Hexane)

(Polar, e.g., MeOH)
Molar Extinction Coefficient (

)
Solvatochromic Shift (

)
N-Pyrazinyl Pyrrolidine PyrazinePyrrolidine~345 nm~370 nm22,000 - 28,000

High (+25 nm)
N-Pyridyl Pyrrolidine PyridinePyrrolidine~305 nm~315 nm15,000 - 18,000

Moderate (+10 nm)
2-Aminopyrazine PyrazinePrimary Amine~310 nm~320 nm8,000 - 12,000

Low (+10 nm)

Key Takeaways:

  • Red-Shifted Absorption: N-pyrazinyl pyrrolidines exhibit a significant bathochromic shift (red shift) compared to N-pyridyl analogs due to the stronger electron-withdrawing nature of pyrazine[1].

  • High Molar Absorptivity: The optimal orbital overlap provided by the pyrrolidine ring results in a highly allowed transition, yielding exceptional

    
     values critical for sensitive assay development.
    
  • Strong Solvatochromism: The large dipole moment change upon excitation to the ICT state makes the absorption (and subsequent emission) highly sensitive to solvent polarity, making these compounds excellent microenvironment probes[2].

Experimental Protocol: High-Fidelity UV-Vis Characterization

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used to determine the UV-Vis absorption characteristics and molar extinction coefficients of pyrazine derivatives.

Materials Required:
  • Target compound (N-pyrazinyl pyrrolidine derivative), >99% purity (verified via HPLC/NMR).

  • Spectroscopic grade solvents (e.g., Hexane, Dichloromethane, Methanol, Water).

  • Matched pair of quartz cuvettes (1.0 cm path length).

  • Dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2600 or Cary 60).

Step-by-Step Methodology:

Step 1: Stock Solution Preparation

  • Accurately weigh 1.0 - 2.0 mg of the N-pyrazinyl pyrrolidine compound using a microbalance (accuracy

    
     mg).
    
  • Dissolve the compound in 10.0 mL of spectroscopic-grade Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (~1 mM). Causality: DMSO ensures complete solubilization of the rigid heterocyclic core before dilution into diverse testing solvents.

Step 2: Working Solution Preparation

  • Prepare a series of dilutions (e.g., 5, 10, 20, 30, 40, and 50

    
    ) in the target solvent (e.g., Methanol).
    
  • Ensure the final concentration of DMSO in the working solutions does not exceed 1% v/v to prevent solvent-induced spectral artifacts.

Step 3: Instrument Calibration and Baseline Correction

  • Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes.

  • Fill both the reference and sample quartz cuvettes with the pure target solvent (containing 1% DMSO blank).

  • Perform a baseline scan from 600 nm down to 200 nm. Causality: A dual-beam setup with a matched blank subtracts the solvent's inherent absorption and scattering, isolating the solute's true spectrum.

Step 4: Spectral Acquisition

  • Replace the blank in the sample cuvette with the 10

    
     working solution.
    
  • Scan the sample from 600 nm to 200 nm at a scan rate of 300 nm/min with a slit width of 1 nm.

  • Identify the

    
     corresponding to the ICT band (typically between 340-370 nm).
    

Step 5: Determination of Molar Extinction Coefficient (


) 
  • Measure the absorbance (

    
    ) at the identified 
    
    
    
    for all prepared concentrations (5 to 50
    
    
    ).
  • Plot Absorbance vs. Concentration (

    
    ).
    
  • Perform a linear regression analysis. According to the Beer-Lambert Law (

    
    ), the slope of this line represents the molar extinction coefficient (
    
    
    
    ) since the path length (
    
    
    ) is 1 cm. An
    
    
    value
    
    
    validates the absence of aggregation at these concentrations.

References

  • In-Depth Studies of Ground- and Excited-State Properties of Re(I) Carbonyl Complexes Bearing 2,2′:6′,2″-Terpyridine and 2,6-Bis(pyrazin-2-yl)pyridine Coupled with π-Conjugated Aryl Chromophores Source: Inorganic Chemistry, ACS Publications. URL:[Link]

  • Optical properties of 2,6-di(pyrazin-2-yl)pyridines substituted with extended aryl groups Source: Journal of Molecular Structure, ResearchGate. URL:[Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: Synthetic Communications, Taylor & Francis / ResearchGate. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Qualifying Reference Standards for (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol

In the landscape of pharmaceutical development, the integrity of a chemical reference standard is the bedrock upon which the accuracy and reproducibility of all subsequent analytical data are built. For chiral molecules...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of a chemical reference standard is the bedrock upon which the accuracy and reproducibility of all subsequent analytical data are built. For chiral molecules such as (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol, a heterocyclic building block with significant potential in medicinal chemistry, the stakes are even higher. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2] Consequently, ensuring the enantiomeric and chemical purity of a reference standard is not merely a quality control checkpoint; it is a fundamental prerequisite for valid drug discovery and development programs.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to qualify and compare reference standards of (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol. We will move beyond a simple supplier comparison to detail the necessary experimental validation, explaining the "why" behind the "how" at each step.

Physicochemical Profile of (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol

A thorough understanding of the molecule's properties is the first step in any analytical endeavor. While (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol is a specific derivative, its core components, pyrazine and pyrrolidin-3-ol, provide a basis for its expected characteristics.

PropertyValueSource
Molecular Formula C₈H₁₁N₃OInferred from Structure
Molecular Weight 165.19 g/mol Calculated
IUPAC Name (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-olN/A
CAS Number 1261236-01-4BLDpharm[5]
Appearance Expected to be a solidGeneral for similar compounds[6]
Solubility Expected to be soluble in polar organic solventsGeneral for similar compounds[7]

The Reference Standard Landscape: A Comparative Framework

True certified reference standards are often scarce for novel research compounds. The market typically offers chemical-grade materials which require in-house validation before they can be used as a quantitative standard. The following table compares the typical documentation and quality attributes of a fully characterized Certified Reference Material (CRM) versus a standard commercial-grade product.

AttributeIdeal Certified Reference Standard (CRM)Standard Commercial Grade ChemicalJustification for Researchers
Purity Assay Quantitative value with uncertainty (e.g., 99.8% ± 0.1% by qNMR or Mass Balance)Often a qualitative range (e.g., >98% by HPLC)A precise, traceable purity value is essential for accurate quantification of drug substances and impurities.
Enantiomeric Purity Certified value (e.g., >99.9% e.e.) with method detailsMay not be specified or guaranteedThe biological activity of enantiomers can differ dramatically; unquantified enantiomeric impurity is a critical risk.[3][8]
Structural Confirmation Unambiguous data from ¹H NMR, ¹³C NMR, MS, IROften just MS and/or ¹H NMRFull structural elucidation prevents the use of an incorrect isomer or related compound.
Impurity Profile Identification and quantification of major impuritiesMay list "unspecified impurities"Knowing the identity of impurities helps in developing robust analytical methods and understanding potential stability issues.
Certificate of Analysis (CoA) Comprehensive, detailing all tests, methods, and resultsBasic, often providing only purity and appearanceA detailed CoA is a self-validating document that demonstrates the trustworthiness of the standard.
Supplier Pharmacopeial bodies (e.g., USP, EP) or accredited CRM providersGeneral chemical suppliers (e.g., BLDpharm, ChemScene)[5][9]Sourcing from accredited providers ensures metrological traceability, though this is rare for non-pharmacopeial compounds.

Qualifying Your Standard: A Validated Experimental Approach

Given that a fully certified CRM for (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol is unlikely to be available, laboratories must perform their own qualification. The following sections provide detailed protocols grounded in established analytical principles.

Workflow for Reference Standard Qualification

The overall process ensures a comprehensive characterization of the material, establishing its identity, purity, and suitability for its intended use.

G cluster_0 Phase 1: Identity & Structure cluster_2 Phase 3: Final Certification A Obtain Material B Mass Spectrometry (MS) Confirm Molecular Weight A->B C NMR Spectroscopy (¹H, ¹³C) Confirm Structure B->C D FTIR Spectroscopy Confirm Functional Groups C->D E HPLC-UV/MS Chemical Purity (Achiral) D->E F Chiral HPLC Enantiomeric Purity G GC-FID/HS Residual Solvents H Karl Fischer Titration Water Content I Mass Balance Calculation Assign Purity Value H->I J Generate Certificate of Analysis I->J G cluster_0 Column Screening cluster_1 Mobile Phase Screening A Prepare Racemic & Enantiomeric Samples (~1 mg/mL) B Polysaccharide CSPs A->B E Normal Phase (NP) n-Hexane / Alcohol A->E F Polar Organic (PO) Acetonitrile or Methanol A->F G Reversed Phase (RP) Aqueous Buffer / Organic A->G C Cellulose-based (e.g., Chiralcel OD, Lux Cellulose-2) B->C D Amylose-based (e.g., Chiralpak AD, Lux Amylose-2) B->D C->E H Evaluate Resolution (Rs > 1.5) and Retention Time D->F I Optimized Chiral Method H->I

Caption: Systematic approach for chiral HPLC method development.

Conclusion and Recommendations

For a molecule like (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol, which serves as a critical building block, the establishment of a high-purity, well-characterized reference standard is non-negotiable. While commercial suppliers provide the necessary starting material, it is the responsibility of the research and development scientist to elevate its status from a simple chemical to a qualified reference standard.

By implementing a rigorous analytical program encompassing structural confirmation (NMR, MS), achiral purity (HPLC), and, most critically, enantiomeric purity (chiral HPLC), laboratories can ensure the integrity of their data. The protocols and workflows outlined in this guide provide a robust, scientifically-sound framework for this essential process, fostering confidence in every measurement and accelerating the path of drug discovery.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Available at: [Link]

  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
  • Chiral Drug Separation. ScienceDirect. Available at: [Link]

  • Pyrrolidine Impurity 1. Axios Research. Available at: [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • (3S)-pyrrolidin-3-ol. PubChem. Available at: [Link]

  • Synthesis and characterization of some new pyrazolines derivatives and their biological activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at: [Link]

  • CAS 1246543-31-6 | (S)-1-(pyrrolidin-3-yl)-1H-pyrazole. Alchem Pharmtech. Available at: [Link]

  • 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride. MilliporeSigma. Available at: [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI. Available at: [Link]

  • Development of a sensitive analytical method for determining 44 pyrrolizidine alkaloids in teas and herbal teas via LC-ESI-MS/MS. PubMed. Available at: [Link]

  • (S)-Pyrrolidin-3-ol Hydrochloride. Pharmaffiliates. Available at: [Link]

  • Impurities. Mangalam Drugs & Organics. Available at: [Link]

Sources

Validation

Unraveling the Enigma of CAS 1289585-09-6: A Guide to Purity, Specifications, and Comparative Analysis

To our valued researchers, scientists, and drug development professionals, In the dynamic landscape of chemical and pharmaceutical research, the precise characterization of a compound is paramount. The Chemical Abstracts...

Author: BenchChem Technical Support Team. Date: March 2026

To our valued researchers, scientists, and drug development professionals,

In the dynamic landscape of chemical and pharmaceutical research, the precise characterization of a compound is paramount. The Chemical Abstracts Service (CAS) number serves as a unique identifier, and in this guide, we delve into the specifics of CAS 1289585-09-6 . However, initial investigations into this particular identifier have revealed a significant challenge: a conspicuous absence of publicly available data.

Our comprehensive search across multiple chemical databases, supplier catalogs, and scientific literature repositories has yielded no specific compound associated with CAS 1289585-09-6. This suggests several possibilities: the CAS number may be newly assigned and not yet widely indexed, it could be an internal or proprietary identifier not intended for public disclosure, or there may be a typographical error in the number provided.

Given this ambiguity, a direct comparison guide as initially intended cannot be constructed. However, in the spirit of scientific inquiry and to provide a framework for your future investigations once the correct compound is identified, we present a generalized guide to approaching the analysis of a novel or sparsely documented chemical entity.

The Cornerstone of Compound Evaluation: The Certificate of Analysis (COA)

The Certificate of Analysis is the foundational document for any chemical compound. It provides a batch-specific summary of its quality and purity. When you successfully procure a compound, a thorough examination of its COA is the first critical step.

A typical COA for a research-grade chemical will include the following key parameters:

ParameterTypical SpecificationAnalytical MethodImportance in Research
Appearance White to off-white solidVisual InspectionA simple but crucial first check for consistency and potential degradation.
Purity (by HPLC/GC) ≥98%High-Performance Liquid Chromatography / Gas ChromatographyThe primary measure of the compound's purity, indicating the percentage of the desired molecule.
Identity (by ¹H NMR/¹³C NMR) Conforms to structureNuclear Magnetic Resonance SpectroscopyConfirms the chemical structure of the compound.
Mass (by MS) Conforms to expected m/zMass SpectrometryVerifies the molecular weight of the compound.
Water Content (by Karl Fischer) ≤0.5%Karl Fischer TitrationWater can affect the stability and reactivity of a compound.
Residual Solvents As per ICH Q3C guidelinesGas Chromatography - HeadspaceSolvents from the synthesis process can be toxic or interfere with experiments.

Navigating the Path Forward: A Workflow for Characterizing an Unidentified Compound

In a scenario where a CAS number is unlisted, a systematic approach is necessary to identify and characterize the compound of interest.

Caption: Workflow for addressing an unidentifiable CAS number.

The Imperative of Purity in Drug Discovery and Development

The purity of a starting material is a critical determinant of experimental success and reproducibility. Impurities can lead to a host of issues, including:

  • Altered Biological Activity: Impurities may have their own biological effects, leading to misleading results.

  • Toxicity: Unidentified impurities can be toxic to cells or animal models.

  • Side Reactions: Impurities can interfere with the intended chemical reactions.

  • Difficulty in Data Interpretation: The presence of unknown substances complicates the analysis of experimental outcomes.

Comparative Analysis: A Hypothetical Framework

Once CAS 1289585-09-6 is correctly identified, a comparative analysis against alternative compounds would be the logical next step. This would involve:

  • Identifying Alternatives: Based on the compound's structure and intended application, identify commercially available or literature-described alternatives.

  • Procuring COAs for Alternatives: Obtain and compare the purity and specification sheets for these alternatives.

  • Head-to-Head Experimental Comparison: Design and execute experiments to directly compare the performance of the compounds. This could include assays for potency, selectivity, solubility, and stability.

Experimental Protocol: A General Template for Purity Verification by HPLC

This protocol provides a generalized workflow for verifying the purity of a chemical compound using High-Performance Liquid Chromatography (HPLC).

Caption: A generalized workflow for purity analysis by HPLC.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A time-dependent mixture of Mobile Phase A and B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength appropriate for the compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Conclusion and Recommendations

While the identity of CAS 1289585-09-6 remains elusive at the time of this publication, the principles of rigorous chemical analysis and comparative evaluation are universal. We strongly advise researchers to first verify the CAS number with their source or supplier. Once the correct compound is identified, the frameworks and protocols outlined in this guide will serve as a valuable resource for its characterization and comparison with relevant alternatives.

Scientific advancement is built on a foundation of precision and accuracy. By diligently applying these principles, the research community can ensure the reliability and reproducibility of their findings.

References

As no specific information could be found for CAS 1289585-09-6, a conventional reference list cannot be provided. The methodologies and principles described are based on standard practices in analytical chemistry and drug development. For further reading on these topics, we recommend consulting authoritative sources such as:

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) : [Link]

  • Textbooks on Analytical Chemistry and Chrom

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) for Handling (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol

[1][2][3][4] Executive Safety Summary Compound: (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol CAS: 1289585-09-6 (Specific Stereoisomer) / 1261236-01-4 (Racemic) Primary Hazard Classification: Irritant (Warning) Key H-Statements: H3...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Safety Summary

Compound: (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol CAS: 1289585-09-6 (Specific Stereoisomer) / 1261236-01-4 (Racemic) Primary Hazard Classification: Irritant (Warning) Key H-Statements: H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation).[1]

Operational Directive: Unlike simple pyrrolidine (which is corrosive and highly flammable), the pyrazinyl substitution in this compound moderates its basicity and volatility. However, it remains a significant irritant to mucous membranes. Strict adherence to contact-prevention protocols is required to prevent sensitization and chronic dermatitis. [1]

Technical Hazard Analysis & PPE Logic

To select the correct PPE, one must understand the chemical behavior of the substance, not just its regulatory label.

  • Structural Insight: The molecule contains a secondary alcohol and a tertiary amine within a pyrrolidine ring attached to a pyrazine. While the electron-deficient pyrazine ring reduces the Lewis basicity of the pyrrolidine nitrogen (lowering immediate corrosive potential compared to raw pyrrolidine), the compound retains hydrogen-bond donor/acceptor capabilities.[1] This facilitates penetration into the lipid bilayer of the skin and mucous membranes, leading to irritation.

  • Physical State Risks: Typically supplied as a solid or viscous oil. The primary risk vector is particulate inhalation during weighing or dermal absorption during solubilization.

  • Self-Validating Safety: The protocols below rely on a "Barrier Redundancy" approach. If the primary barrier (e.g., fume hood) fails, the secondary barrier (PPE) must be sufficient to prevent immediate injury.

PPE Specification Matrix

The following specifications are non-negotiable for GLP (Good Laboratory Practice) compliance when handling this specific intermediate.

PPE CategoryComponentMaterial SpecificationTechnical JustificationStandard Compliance
Hand Protection Primary GloveNitrile Rubber (Accelerator-free)Resists organic amines and alcohols.[1] Accelerator-free reduces Type IV allergy risk.EN 374-1 / ASTM D6978
ThicknessMinimum 0.11 mm (4-5 mil) Provides adequate dexterity while ensuring >30 min breakthrough time for incidental splash.[1]AQL 1.5
Double GlovingRequired for Synthesis/Scale-up Inner glove (colored) + Outer glove (natural) allows immediate visual detection of breaches.--
Eye/Face PrimaryChemical Safety Goggles Tightly fitting seals prevent vapor/dust entry. Safety glasses are insufficient for powders.ANSI Z87.1+ / EN 166 (1 B)[1]
SecondaryFace Shield (8-inch) Required only during bulk transfer (>100g) or reactions under pressure.[1]ANSI Z87.1
Respiratory Engineering ControlFume Hood (Class II) Primary containment. Sash height <18 inches.ASHRAE 110
Personal GearN95 / P3 Respirator Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.NIOSH N95 / EN 149 FFP3
Body Lab CoatPoly-cotton or Tyvek® Must be long-sleeved and buttoned to the neck.[1] Tyvek recommended for >10g handling.--

Operational Protocols

Protocol A: Gowning & De-gowning (Donning/Doffing)

Objective: Establish a reproducible barrier system that minimizes cross-contamination.[1][2]

  • Pre-Entry Inspection: Verify lab coat integrity (no tears). Check glove expiration dates.

  • Donning Sequence:

    • Step 1: Wash hands with soap and water; dry completely.

    • Step 2: Don Inner Gloves (Nitrile, extended cuff if available). Tuck lab coat cuffs under these gloves if possible, or ensure overlap.

    • Step 3: Don Lab Coat . Fasten all buttons/snaps to the neck.

    • Step 4: Don Eye Protection . Adjust straps for a tight seal against the temples.

    • Step 5: Don Outer Gloves (Standard Nitrile). Pull the cuff over the lab coat sleeve. This creates a "shingle effect" where spills run off the glove onto the coat, not onto the skin.

  • Self-Validation Check:

    • Tactile:[1] Rub fingers together to ensure fit.

    • Visual: Check for exposed skin at wrists and neck.

  • Doffing Sequence (Critical for Contamination Control):

    • Step 1: Remove Outer Gloves using the "beak method" (pinch outside of cuff, pull off inside-out). Dispose in solid hazardous waste.

    • Step 2: Inspect Inner Gloves for visible contamination. If clean, use them to remove eye protection and lab coat.

    • Step 3: Remove Inner Gloves inside-out.

    • Step 4: Wash hands immediately.

Protocol B: Spill Response Logic

Scenario: 500 mg of solid (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol spills on the bench.

  • Alert: Announce the spill to nearby personnel.

  • Assess: Is it powder or liquid? (Assume powder). Is it in the hood? (If no, put on N95 respirator).

  • Isolate: Cover the spill gently with paper towels to prevent dust dispersion.

  • Decontaminate:

    • Wet the paper towels slightly with water (compound is water-soluble) or ethanol to solubilize and trap the dust.

    • Wipe from the outside in to avoid spreading.

    • Place waste in a sealed bag labeled "Hazardous Waste - Pyrazine Derivative".

  • Verify: Wipe the area with a fresh wet tissue; check for residue.

Visualizations

Figure 1: PPE Selection Decision Tree

This logic flow ensures researchers adapt their protection level based on the specific activity and scale.

PPE_Selection Start Activity Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Scale_Sol Scale > 100mg? Solid->Scale_Sol Scale_Liq Heating / Pressure? Liquid->Scale_Liq Level1 LEVEL 1: Standard Lab Coat, Nitrile Gloves, Safety Glasses, Fume Hood Scale_Sol->Level1 No Level2 LEVEL 2: Enhanced Double Gloves, Goggles, N95 (if open bench) Scale_Sol->Level2 Yes Scale_Liq->Level1 No Level3 LEVEL 3: High Risk Face Shield + Goggles, Chem-Resistant Apron, Double Gloves (Long Cuff) Scale_Liq->Level3 Yes

Caption: Decision logic for selecting PPE based on physical state and operational risk factors.

Figure 2: Emergency Spill Response Workflow

A systematic approach to containing and cleaning spills to prevent exposure.[3]

Spill_Response Spill Spill Detected Assess Assess Location (Hood vs. Bench) Spill->Assess Hood Inside Fume Hood Assess->Hood Bench Open Bench Assess->Bench Contain Cover with Damp Towel Hood->Contain Resp Don N95/P3 Respirator Bench->Resp High Risk Resp->Contain Clean Wipe Outside-In (Water/Ethanol) Contain->Clean Dispose Seal in HazWaste Label: Irritant Clean->Dispose

Caption: Step-by-step workflow for safe containment and disposal of (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol spills.

Disposal & Environmental Stewardship

Disposal Classification: Hazardous Chemical Waste.

  • Do NOT dispose of down the drain. Pyrazine derivatives can be toxic to aquatic life and are difficult for standard water treatment to remove.

  • Segregation: Collect in a container compatible with organic bases/amines.

  • Labeling: Clearly mark the container with the full chemical name and the hazard warnings "Irritant" and "Skin/Eye Hazard".

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Laboratory Safety Guidance. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyrazine and Pyrrolidine derivatives. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Pyrazin-2-yl-pyrrolidin-3-ol
Reactant of Route 2
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(S)-1-Pyrazin-2-yl-pyrrolidin-3-ol
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